6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216069. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVEYYRJHMTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942339 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20232-39-7 | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20232-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20232-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL5C66P4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (DMHI-HCl), a key intermediate in pharmaceutical synthesis. The document details its chemical and physical characteristics, methods of synthesis and purification, and analytical characterization. A significant focus is placed on its biological significance as a precursor to Tetrabenazine, a potent vesicular monoamine transporter 2 (VMAT2) inhibitor. The mechanism of action of VMAT2 inhibition and its downstream effects on monoaminergic neurotransmission are elucidated, supported by a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of neuropharmacology.
Chemical and Physical Properties
This compound is a heterocyclic compound with a partially saturated isoquinoline core, featuring two methoxy groups at the 6 and 7 positions. The hydrochloride salt form enhances its solubility in polar solvents.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | [3] |
| CAS Number | 20232-39-7 | [2] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |
| Molecular Weight | 227.69 g/mol | [2] |
| Appearance | Light yellow to yellow crystalline powder | [2][4] |
| Melting Point | 192-202 °C | [1][2] |
| Solubility | Soluble in polar solvents like water. | [1] |
| SMILES | COC1=CC2=C(C=C1OC)C=NCC2.Cl | [5] |
| InChI | InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | [3] |
Experimental Protocols
Synthesis: One-Pot Method
A high-yield, one-pot synthesis method for this compound has been reported, achieving a purity of over 99.0%.[6]
Materials:
-
3,4-Dimethoxyphenethylamine
-
Ethyl formate
-
Oxalyl chloride
-
Phosphotungstic acid
-
Methanol
Procedure:
-
Formylation: 3,4-Dimethoxyphenethylamine is reacted with ethyl formate under reflux for 6 hours to obtain an intermediate solution.[6]
-
Acylation: The intermediate solution is then reacted with a solution containing oxalyl chloride.[6]
-
Cyclization: Phosphotungstic acid is added to the reaction mixture to catalyze the ring closure.[6]
-
Quenching and Crystallization: An alcohol solvent, such as methanol, is added to quench the reaction and remove oxalic acid. The reaction liquid is then cooled to 5-10 °C to induce crystallization.[6]
-
Isolation and Drying: The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum at 40-50 °C to a constant weight to yield the final product.[6]
Purification
Purification of this compound is typically achieved through recrystallization.
Materials:
-
Crude this compound
-
Methanol or Ethanol
Procedure:
-
Dissolution: The crude product is dissolved in a minimal amount of hot methanol or ethanol.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution is then filtered through celite to remove the charcoal.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
Drying: The crystals are dried under a high vacuum to remove any residual solvent.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.[1]
Table 2: Analytical Data for 6,7-Dimethoxy-3,4-dihydroisoquinoline and its Hydrochloride Salt
| Analysis | Expected Results |
| ¹H NMR | Expected signals for aromatic protons, methylene protons at C3 and C4, and methoxy protons. For the free base (in CDCl₃), characteristic peaks are observed at δ 8.24 (t, 1H), 6.81 (s, 1H), 6.68 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (ddd, 2H), and 2.68 (dd, 2H).[7] The hydrochloride salt may show shifts in these signals. |
| ¹³C NMR | Expected signals for the carbon atoms of the isoquinoline core and the methoxy groups. For the free base (in CDCl₃), characteristic peaks are observed at δ 159.6, 151.2, 147.8, 129.9, 121.5, 110.4 (x2), 56.1, 56.0, 47.4, and 24.8.[7] |
| FT-IR (KBr) | Expected characteristic absorption bands for N-H stretching (for the hydrochloride), C-H stretching (aromatic and aliphatic), C=N stretching, C=C stretching (aromatic), and C-O stretching (methoxy groups).[8] |
| HPLC | Purity is typically determined to be >98% for research-grade material.[2][4] |
| Mass Spectrometry | Verification of the molecular weight of the free base (molecular ion peak at m/z 191.09).[9] |
Biological Significance and Mechanism of Action
Role as a Pharmaceutical Intermediate
This compound is a crucial building block in the synthesis of Tetrabenazine.[10] Tetrabenazine is a well-established medication for treating hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1]
Mechanism of Action: VMAT2 Inhibition
The therapeutic effects of drugs derived from this intermediate, such as Tetrabenazine, are primarily due to the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1]
VMAT2 Function: VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its primary function is to transport monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the synaptic vesicles for storage and subsequent release.
Inhibition by Tetrabenazine: Tetrabenazine and its active metabolites act as reversible, high-affinity inhibitors of VMAT2.[1] This inhibition disrupts the packaging of monoamines into synaptic vesicles.
Downstream Effects:
-
Depletion of Monoamines: With VMAT2 inhibited, monoamines remain in the cytoplasm where they are susceptible to degradation by enzymes like monoamine oxidase (MAO).
-
Reduced Neurotransmitter Release: The depletion of vesicular stores leads to a decrease in the amount of neurotransmitter released into the synaptic cleft upon neuronal firing.
-
Therapeutic Effect: In conditions characterized by excessive dopaminergic activity, such as Huntington's chorea, this reduction in dopamine release helps to alleviate the involuntary movements.
Signaling Pathway
The following diagram illustrates the mechanism of VMAT2 inhibition.
Figure 1: Mechanism of VMAT2 inhibition by Tetrabenazine.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of VMAT2 inhibitors like Tetrabenazine. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable tool for drug development. Understanding its fundamental characteristics and the biological pathways it influences is essential for the rational design and synthesis of novel therapeutics for a range of neurological disorders. This guide provides a foundational understanding for researchers and professionals working in this field.
References
- 1. This compound | 20232-39-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 20232-39-7 [chemicalbook.com]
An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS: 20232-39-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, with the CAS number 20232-39-7, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid isoquinoline core, substituted with two methoxy groups, makes it a versatile intermediate for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in the production of tetrabenazine. While direct biological activity data for this specific compound is limited in publicly available literature, this guide will also touch upon the known biological activities of structurally related compounds to provide context and suggest potential areas for future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| CAS Number | 20232-39-7 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |
| Molecular Weight | 227.69 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Melting Point | 192 - 196 °C | [1] |
| Solubility | Soluble in water | [1] |
| Purity | ≥98% (HPLC) | [1] |
| InChI Key | PQXVEYYRJHMTEV-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C2C=NCCC2=C1)OC.Cl | [1] |
| Storage | Store at room temperature | [1] |
Synthesis and Manufacturing
While various synthetic routes to this compound exist, a common and efficient method involves the Bischler-Napieralski reaction. This intramolecular cyclization of an N-acyl-β-phenylethylamine is a cornerstone of isoquinoline synthesis.
General Synthesis Workflow
The synthesis generally proceeds through the formylation of 3,4-dimethoxyphenethylamine, followed by a cyclization reaction to form the dihydroisoquinoline ring, and finally, salt formation with hydrochloric acid.
Detailed Experimental Protocol: One-Pot Synthesis
A one-pot method for preparing this compound has been developed to improve efficiency and reduce costs.
Materials:
-
3,4-dimethoxyphenethylamine
-
Formylation reagent (e.g., ethyl formate)
-
Oxalyl chloride
-
Phosphotungstic acid (catalyst)
-
Alcohol solvent (e.g., isopropanol)
Procedure:
-
React 3,4-dimethoxyphenethylamine with a formylation reagent to produce an intermediate solution.
-
This intermediate solution is then reacted with a solution containing oxalyl chloride.
-
Following this reaction, phosphotungstic acid is added to catalyze the ring-closure reaction.
-
After the cyclization is complete, an alcohol solvent is added to precipitate and remove oxalic acid.
-
The reaction mixture is cooled to induce crystallization of the target product.
-
The crystals are collected by filtration, washed with a suitable solvent, and dried to yield this compound with a purity of >99.0% and a yield of over 75%.
Key Application: Synthesis of Tetrabenazine
The primary and most significant application of this compound is as a key starting material in the synthesis of Tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.
Tetrabenazine Synthesis Workflow
The synthesis involves a condensation reaction between this compound and a Mannich base, followed by reduction steps to yield the final tetrabenazine product.
Experimental Protocol for Tetrabenazine Synthesis
Materials:
-
This compound
-
3-((dimethylamino)methyl)-5-methylhexan-2-one
-
Water
-
n-Heptane
Procedure:
-
Dissolve this compound (118.2 kg) in water (3 volumes).
-
Add a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (99.1 kg) in n-heptane (1.5 volumes).
-
Stir the reaction mixture vigorously at 35 °C for at least 48 hours. Monitor the reaction progress until the amount of starting isoquinoline is less than 10% of the initial amount.
-
Collect the solid product by filtration.
-
Wash the solid sequentially with water and then n-heptane.
-
Dry the product under vacuum to yield 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one (yield: ~85.6%).
-
This intermediate is then subjected to further reduction steps (not detailed here) to produce tetrabenazine.
Biological Activity and Therapeutic Potential
Direct and comprehensive studies on the biological activities of this compound are not extensively reported in the public domain. Its primary role is established as a synthetic intermediate. However, the broader class of isoquinoline alkaloids, including closely related tetrahydroisoquinolines, exhibits a wide range of biological effects.
Potential in Neuropharmacology
The structural similarity of 6,7-Dimethoxy-3,4-dihydroisoquinoline to the core of many neuroactive compounds suggests its potential for modulating neurotransmitter systems.[1] As the precursor to tetrabenazine, it is indirectly involved in the inhibition of VMAT2, which leads to a reduction in the uptake of monoamines into synaptic vesicles.[1] Research on related 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has shown significant anticonvulsant activity in animal models, suggesting that the dimethoxy-isoquinoline scaffold is a promising pharmacophore for the development of novel antiepileptic drugs. These related compounds are thought to act as non-competitive AMPA receptor antagonists.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the VMAT2 inhibitory action of its derivative, tetrabenazine, a hypothetical signaling pathway can be proposed. Inhibition of VMAT2 by tetrabenazine leads to a depletion of monoamines (dopamine, serotonin, norepinephrine) in the presynaptic terminal, reducing their release into the synaptic cleft and subsequent signaling.
Antioxidant Potential
Some reports suggest that this compound is studied for its antioxidant properties.[1] The general class of isoquinoline alkaloids has been investigated for radical scavenging activities. For instance, berberine, a well-known isoquinoline alkaloid, has demonstrated the ability to scavenge free radicals in various in vitro assays, including DPPH, ABTS, and nitric oxide scavenging assays. While no specific quantitative data (e.g., IC50 values) for this compound is available, its chemical structure suggests that it could be a subject for further investigation in this area.
Common Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the reduction of the pre-formed ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Safety and Handling
According to its safety data sheet, this compound is classified with the GHS07 pictogram and the signal word "Warning". It is considered harmful if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its indispensable role as a precursor in the synthesis of tetrabenazine. Its chemical properties are well-defined, and efficient synthetic routes are established. While its own biological activity profile is not yet fully elucidated, the known neuropharmacological and antioxidant activities of related isoquinoline alkaloids suggest that this compound and its derivatives may hold untapped therapeutic potential. Further research is warranted to explore the direct biological effects and mechanisms of action of this compound, which could open new avenues for its application in drug discovery.
References
"6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride" molecular structure
An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the dihydroisoquinoline class. It serves as a crucial intermediate and building block in the field of organic synthesis and medicinal chemistry. Its structural framework is a core component of numerous biologically active alkaloids and synthetic compounds. The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it highly suitable for a variety of applications in research and drug development.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a dihydroisoquinoline core substituted with two methoxy groups (-OCH₃) at the 6th and 7th positions of the aromatic ring. This substitution pattern is critical for its chemical reactivity and biological interactions.
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₃NO₂·HCl | [1][2] |
| Molecular Weight | 227.69 g/mol | [1][3][4] |
| CAS Number | 20232-39-7 | [1][3][4][5] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1][2] |
| Melting Point | 192 - 196 °C | [1] |
| Purity | ≥ 98.0% (HPLC) | [1][2] |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place <15°C) | [1] |
Structural Identifiers
For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.
| Identifier | Value | Citations |
| IUPAC Name | 6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | [4] |
| SMILES String | Cl.COc1cc2CCN=Cc2cc1OC | [3] |
| InChI | 1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | [3][4] |
| InChI Key | PQXVEYYRJHMTEV-UHFFFAOYSA-N | [3] |
Experimental Protocols: Synthesis
The synthesis of this compound is most efficiently achieved through cyclization reactions of phenylethylamine derivatives. A modern, high-yield "one-pot" method is detailed below.
Detailed Protocol: One-Pot Synthesis
A patented one-pot method provides high purity and yield, minimizing operational complexity and cost.[5] The process involves formylation of 3,4-dimethoxyphenethylamine, followed by a catalyzed cyclization.
Materials and Reagents:
-
3,4-dimethoxyphenethylamine
-
Formylation reagent (e.g., methyl formate or ethyl formate)
-
Oxalyl chloride
-
Phosphotungstic acid (catalyst)
-
Toluene or Acetonitrile (solvent)
-
Alcohol solvent (for purification)
Step-by-Step Procedure:
-
Formation of Intermediate 1: In a three-neck flask, add 3,4-dimethoxyphenethylamine (e.g., 86.6g) and a formylation reagent like methyl formate (e.g., 70.8g).[5] Heat the mixture to reflux and maintain for approximately 6 hours. Cool the solution to obtain the intermediate, N-(2-(3,4-dimethoxyphenyl)-ethyl)-formamide, in solution.[5]
-
Preparation for Cyclization: In a separate, larger three-necked flask, charge the solvent (e.g., 600mL of toluene or acetonitrile) and oxalyl chloride (e.g., 126g).[5] Cool this solution to between 10-20 °C.[5]
-
Addition and Reaction: Add the Intermediate 1 solution dropwise into the oxalyl chloride solution.[5] It is critical to control the internal temperature, maintaining it within the 10-20 °C range throughout the addition.
-
Catalytic Ring Closure: Following the reaction, introduce phosphotungstic acid to catalyze the ring closure step.[5]
-
Purification and Isolation: After the cyclization is complete, add an alcohol solvent to facilitate the removal of oxalic acid. Cool the reaction mixture to induce crystallization of the target product.[5]
-
Final Product: Collect the crystals by filtration. Leach the filter cake and dry it to obtain this compound with a purity exceeding 99% and a yield of over 75%.[5]
Applications and Biological Relevance
This compound is primarily utilized as a synthetic intermediate. Its biological activities are often inferred from more complex molecules derived from its core structure.
Role in Organic Synthesis
6,7-Dimethoxy-3,4-dihydroisoquinoline is a documented precursor in the synthesis of Tetrabenazine, a drug used to treat movement disorders.[6] Its stable and reactive nature makes it a preferred choice for chemists designing and synthesizing more complex molecules.[1]
Potential Pharmacological Activity
While direct studies on the title compound are limited, research on closely related derivatives provides insight into potential biological activities.
-
Neuropharmacology and Antioxidant Activity: The compound is explored for its potential in neuropharmacology, with studies suggesting it may modulate neurotransmitter systems.[1] It has also been investigated for antioxidant properties, which could help in reducing cellular oxidative stress.[1]
-
Modulation of Muscle Contractility: A synthesized analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to reduce the strength of spontaneous smooth muscle contractions.[7] This effect was linked to the modulation of voltage-gated L-type Ca²⁺ channels and a significant reduction in the activity of 5-HT₂ₐ and 5-HT₂ₑ serotonin receptors.[7]
-
Anti-cancer Signaling: The related compound 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has demonstrated significant anti-proliferative effects on human hepatoma (Huh-7) cells.[8] Its mechanism of action involves the inhibition of caspase-8 and the blockade of the IL-6/JAK2/STAT3 oncogenic signaling pathway.[8] This pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 6. This compound | 20232-39-7 [chemicalbook.com]
- 7. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | MDPI [mdpi.com]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological significance of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS: 20232-39-7). While primarily recognized as a crucial synthetic intermediate in the manufacturing of pharmacologically active compounds, the inherent biological activities of its structural class and its derivatives are of significant interest in neuropharmacology and medicinal chemistry. This document details its primary application in the synthesis of Tetrabenazine, a potent Vesicular Monoamine Transporter 2 (VMAT2) inhibitor. Furthermore, it explores the biological activities of structurally related tetrahydroisoquinoline alkaloids, such as Salsolidine, to provide a broader context for the pharmacological potential of the 6,7-dimethoxyisoquinoline scaffold. This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1] Its hydrochloride salt form enhances its solubility, making it a versatile precursor in various synthetic pathways.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological activities.[2][3]
The principal and most well-documented role of this compound is as a key building block in the industrial synthesis of Tetrabenazine.[4][5] Tetrabenazine is an approved medication for the treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease and tardive dyskinesia.[6][7] Its therapeutic effects are mediated through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[6][7]
While direct pharmacological studies on this compound are limited, the biological activities of its reduced form, 6,7-dimethoxytetrahydroisoquinoline, and other related derivatives are well-characterized. These derivatives have shown potential as monoamine oxidase (MAO) inhibitors and modulators of P-glycoprotein (P-gp), highlighting the therapeutic potential of this chemical class.[8][9] This guide will therefore focus on the established biological context of this compound through its synthetic applications and the activities of its close structural analogs.
Role in the Synthesis of Tetrabenazine
The primary utility of this compound is in the multi-step synthesis of Tetrabenazine. This process involves a condensation reaction to form the core structure of Tetrabenazine.
Synthetic Workflow
The synthesis of Tetrabenazine from this compound generally involves the reaction with an appropriate ketone derivative. A representative synthetic route is outlined below.[4][10]
Caption: Synthetic workflow for Tetrabenazine.
Experimental Protocol: Synthesis of a Tetrabenazine Intermediate
This protocol is a representative example of the condensation step in Tetrabenazine synthesis.[10]
Objective: To synthesize 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one.
Materials:
-
This compound
-
3-((dimethylamino)methyl)-5-methylhexan-2-one
-
Deionized water
-
n-Heptane
-
Reaction vessel with vigorous stirring capability
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve this compound (118.2 kg) in water (3 volumes).
-
Add a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (99.1 kg) in n-heptane (1.5 volumes) to the aqueous solution.
-
Stir the biphasic mixture vigorously at 35°C for a minimum of 48 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed (typically less than 10% remaining).
-
Collect the precipitated solid product by filtration.
-
Wash the solid sequentially with water and then with n-heptane.
-
Dry the product under vacuum to yield 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one.
Biological Activity of Tetrabenazine: VMAT2 Inhibition
The biological significance of this compound is intrinsically linked to the pharmacological action of Tetrabenazine.
Mechanism of Action
Tetrabenazine is a high-affinity, reversible inhibitor of VMAT2.[7] VMAT2 is a transporter protein located on the membrane of synaptic vesicles in neurons.[11] Its function is to transport monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the vesicles for storage and subsequent release.[6] By inhibiting VMAT2, Tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in their release into the synaptic cleft.[7] This depletion of dopamine, in particular, is thought to be the primary mechanism for its therapeutic effects in hyperkinetic movement disorders.[7]
Caption: VMAT2 inhibition by Tetrabenazine.
Quantitative Data: VMAT2 Inhibition
The inhibitory potency of Tetrabenazine on VMAT2 has been quantified in various studies.
| Compound | Target | Assay Type | Value | Reference |
| Tetrabenazine | VMAT2 | Inhibition Constant (IC50) | 0.3 µM | [7] |
| Tetrabenazine | VMAT1 | Inhibition Constant (IC50) | 3.0 µM | [7] |
Experimental Protocol: Cell-Based VMAT2 Uptake Assay
This protocol describes a general method for assessing VMAT2 inhibition in a cell-based system.[11]
Objective: To determine the IC50 of a test compound (e.g., Tetrabenazine) for VMAT2-mediated monoamine uptake.
Materials:
-
HEK-293 cells stably expressing human VMAT2 (HEK-VMAT2)
-
96-well cell culture plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled monoamine substrate (e.g., [³H]dopamine)
-
Test compound (Tetrabenazine) and vehicle control (e.g., DMSO)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Plating: Seed HEK-VMAT2 cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of Tetrabenazine in assay buffer.
-
Pre-incubation: Remove the culture medium, wash the cells with assay buffer, and add the diluted Tetrabenazine solutions to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the assay buffer containing [³H]dopamine to each well.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Tetrabenazine concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Biological Activity of Related Compounds: Salsolidine and MAO-A Inhibition
The tetrahydroisoquinoline alkaloid Salsolidine, which shares the 6,7-dimethoxyisoquinoline core, is a known inhibitor of Monoamine Oxidase A (MAO-A).[8][12] This provides insight into other potential biological activities of this structural class.
Mechanism of Action
Salsolidine acts as a competitive inhibitor of MAO-A.[8] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron.[13] By competitively binding to the active site of MAO-A, Salsolidine prevents the breakdown of neurotransmitters like serotonin, leading to their accumulation and enhanced neurotransmission.[8]
Caption: MAO-A inhibition by Salsolidine.
Quantitative Data: MAO-A Inhibition
The inhibitory potency of Salsolidine against MAO-A is stereoselective.
| Compound | Target | Assay Type | Value | Reference |
| (R)-Salsolidine | MAO-A | Inhibition Constant (Ki) | 6 µM | [12] |
| (S)-Salsolidine | MAO-A | Inhibition Constant (Ki) | 186 µM | [12] |
Experimental Protocol: MAO-A Inhibition Assay
A common method to determine MAO-A inhibitory activity is a continuous spectrophotometric or fluorometric assay.[8][13]
Objective: To determine the IC50 and Ki of Salsolidine for MAO-A.
Materials:
-
Recombinant human MAO-A
-
Kynuramine dihydrobromide (substrate)
-
(R)-Salsolidine and (S)-Salsolidine (inhibitors)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Clorgyline (positive control)
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of Salsolidine, Clorgyline, and kynuramine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the MAO-A enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of Salsolidine solutions or the positive control to the respective wells. Include a control well with buffer only.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.
-
Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product of the kynuramine reaction.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value from the dose-response curve and the Ki value using the Cheng-Prusoff equation.
Other Potential Biological Activities
Derivatives of the 6,7-dimethoxyisoquinoline scaffold have been investigated for other biological activities, suggesting a broad pharmacological potential for this chemical class.
-
P-glycoprotein (P-gp) Inhibition: Certain 6,7-dimethoxytetrahydroisoquinoline derivatives have been shown to be potent modulators of the P-gp efflux pump.[9] P-gp is involved in multidrug resistance in cancer by actively transporting chemotherapeutic agents out of cancer cells.[14] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.
-
Antioxidant Properties: The compound has been studied for its potential antioxidant properties, which could be beneficial in reducing cellular oxidative stress.[1]
Conclusion
This compound is a compound of significant interest in pharmaceutical sciences, primarily due to its role as a key intermediate in the synthesis of the VMAT2 inhibitor Tetrabenazine. Its biological relevance is therefore closely tied to the well-established neuropharmacological effects of Tetrabenazine in treating hyperkinetic movement disorders. Furthermore, the biological activities of related tetrahydroisoquinoline alkaloids, such as the MAO-A inhibitor Salsolidine, underscore the potential of the 6,7-dimethoxyisoquinoline scaffold as a source of novel therapeutic agents. This technical guide provides a foundational understanding of the biological context of this compound, offering valuable data and methodologies for researchers in the field of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | MDPI [mdpi.com]
- 4. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: TETRABENAZINE [orgspectroscopyint.blogspot.com]
- 6. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. benchchem.com [benchchem.com]
- 9. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TETRABENAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, a key intermediate and pharmacologically relevant scaffold in the broader class of isoquinoline alkaloids. This document details its chemical properties, established synthetic methodologies, and explores the biological activities of structurally related compounds, particularly focusing on their interactions with dopamine receptors and acetylcholinesterase. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development. Furthermore, this guide illustrates the key signaling pathways associated with the biological targets of these alkaloids using detailed diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the isoquinoline framework.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its rigid isoquinoline core, substituted with electron-donating methoxy groups, makes it an attractive scaffold for designing ligands for various biological targets. This compound is a key precursor in the industrial synthesis of tetrabenazine, a drug used to treat hyperkinetic movement disorders.[1] The hydrochloride salt form enhances its solubility and stability, making it suitable for research and pharmaceutical applications.[2]
The broader family of isoquinoline alkaloids, both naturally occurring and synthetic, exhibits a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and neuropharmacological effects. Notably, many isoquinoline derivatives have been investigated for their ability to modulate neurotransmitter systems, such as the dopaminergic system, and to inhibit enzymes like acetylcholinesterase, which are implicated in neurodegenerative diseases.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20232-39-7 | [2][4][5] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [2][4][5] |
| Molecular Weight | 227.69 g/mol | [2][4][5] |
| Appearance | Light yellow to yellow to orange crystalline powder | [2] |
| Melting Point | 192 - 196 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. | [2] |
| SMILES | COC1=C(C=C2C=NCCC2=C1)OC.Cl | [5] |
| InChI | 1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | [4][5] |
Synthesis of this compound and Related Alkaloids
The synthesis of 3,4-dihydroisoquinolines is most commonly achieved through the Bischler-Napieralski reaction. For the synthesis of the corresponding saturated 1,2,3,4-tetrahydroisoquinolines, the Pictet-Spengler reaction is a widely used method.
Bischler-Napieralski Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
This protocol is adapted from a patented one-pot method.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formylation reagent (e.g., ethyl formate)
-
Toluene
-
Oxalyl chloride
-
Phosphotungstic acid (catalyst)
-
Methanol (or other alcohol solvent)
Procedure:
-
Formylation: In a three-necked flask, add 3,4-dimethoxyphenethylamine (1 equivalent) and ethyl formate (excess). Reflux the mixture for 6 hours. After the reaction, cool the solution to obtain the intermediate N-formyl-3,4-dimethoxyphenethylamine solution.
-
Preparation of the Vilsmeier-Haack type reagent: In a separate flask, dissolve oxalyl chloride (1.5-2 equivalents) in toluene and cool the solution to 10-20 °C.
-
Cyclization: Slowly add the intermediate solution from step 1 to the oxalyl chloride solution. After the addition, add a catalytic amount of phosphotungstic acid.
-
Ring Closure and Salt Formation: Heat the reaction mixture. After the ring closure is complete, add an alcohol solvent (e.g., methanol) to facilitate the removal of oxalic acid and to form the hydrochloride salt.
-
Isolation: Cool the reaction mixture to 5-10 °C to induce crystallization. Filter the precipitate, wash the filter cake with cold methanol, and dry under vacuum to yield this compound.
Expected Yield: >75% Purity: >99.0%
Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Aldehyde (e.g., acetaldehyde for salsolidine synthesis)
-
Protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid)
-
Solvent (e.g., methanol, water)
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in the chosen solvent.
-
Add the aldehyde (1-1.2 equivalents) to the solution.
-
Add the acid catalyst and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activities of Related Isoquinoline Alkaloids
While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, numerous studies have demonstrated the significant pharmacological potential of structurally similar isoquinoline alkaloids. The primary areas of investigation include their effects on the central nervous system, particularly as modulators of dopamine receptors and as inhibitors of acetylcholinesterase.
Dopamine Receptor Modulation
Several isoquinoline alkaloids have been shown to interact with dopamine receptors, exhibiting both agonist and antagonist activities. This interaction is a key area of interest for the development of treatments for neurological and psychiatric disorders.
Table 2: Dopamine Receptor Binding Affinities of Selected Isoquinoline Alkaloids
| Compound | Receptor Subtype | Kᵢ (nM) | Activity | Reference |
| l-Isocorypalmine | D₁ | 83 | - | |
| (-)-Stepholidine | D₁ | 1.8 | Agonist | |
| (-)-Stepholidine | D₂ | 11.2 | Antagonist | |
| Tetrahydropalmatine | D₁ | 124 | Antagonist | |
| Tetrahydropalmatine | D₂ | 388 | Antagonist | |
| Berberine | - | - | Modulator | |
| Palmatine | - | - | Modulator |
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D₁ or D₂)
-
Radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-Spiperone for D₂)
-
Non-specific binding agent (e.g., (+)-Butaclamol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)
-
Test compound (this compound) at various concentrations
-
96-well plates, filters, scintillation fluid, and a scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding agent.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Calculate the specific binding and determine the IC₅₀ of the test compound. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several isoquinoline alkaloids have demonstrated AChE inhibitory activity.
Table 3: Acetylcholinesterase Inhibitory Activity of Selected Isoquinoline Alkaloids
| Compound | IC₅₀ (µM) | Type of Inhibition | Reference |
| Berberine | 0.43 | Mixed | |
| Palmatine | 1.34 | Mixed | |
| Sanguinarine | 0.32 | Mixed | [4] |
| Chelidonine | 25.1 | Competitive | [4] |
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) at various concentrations
-
96-well plate and a microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value of the test compound.
Signaling Pathways
The biological effects of isoquinoline alkaloids are mediated through their interaction with specific signaling pathways. Below are diagrams illustrating the dopamine receptor signaling cascade and the mechanism of acetylcholinesterase inhibition.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Acetylcholinesterase Inhibition Mechanism.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery and development. Their versatile synthesis and the diverse biological activities of the broader isoquinoline alkaloid family, particularly in the context of neuropharmacology, underscore their therapeutic potential. This technical guide has provided a foundational overview of the synthesis, properties, and known biological activities of related compounds, along with detailed experimental protocols to enable further investigation. The continued exploration of this chemical scaffold is warranted to uncover novel therapeutic agents for a range of diseases.
References
6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its rigid, nitrogen-containing scaffold has made it a focal point in medicinal chemistry for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a synthetic precursor, its interactions with key biological targets, and its potential in areas such as neuroscience, oncology, and infectious diseases. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives are provided, alongside a summary of relevant quantitative data to facilitate further investigation.
Introduction
The isoquinoline nucleus is a prominent structural motif found in a wide array of natural products and synthetic compounds with diverse and potent biological activities. Within this class, this compound stands out as a key building block, most notably in the synthesis of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as Huntington's disease.[1][] Beyond its established role as a synthetic intermediate, emerging research suggests that the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold itself may possess intrinsic pharmacological properties, warranting further exploration of its potential therapeutic applications.
This guide aims to consolidate the current knowledge on this compound and to provide researchers with the necessary technical information to explore its potential in drug discovery and development.
Chemical Synthesis and Characterization
The synthesis of this compound is well-established, with several methods reported in the literature. A common and efficient approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine precursor.
Synthesis Protocol: One-Pot Method
A one-pot method for the preparation of this compound has been developed, offering high purity and yield.[3]
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formylation reagent (e.g., ethyl formate)
-
Oxalyl chloride
-
Phosphotungstic acid (catalyst)
-
Alcohol solvent (e.g., methanol)
-
Toluene
Procedure:
-
Formylation: React 3,4-dimethoxyphenethylamine with a formylation reagent in a suitable solvent like toluene to form the corresponding N-formyl intermediate.
-
Cyclization: The intermediate solution is then reacted with a solution containing oxalyl chloride.
-
Catalytic Ring Closure: Following the reaction, phosphotungstic acid is added to catalyze the ring closure.
-
Quenching and Crystallization: An alcohol solvent is added to quench the reaction and facilitate the removal of oxalic acid. The reaction mixture is then cooled to induce crystallization of the product.
-
Isolation and Drying: The crystalline product is isolated by filtration, washed with a suitable solvent (e.g., methanol), and dried under vacuum to yield this compound with a purity of over 99.0% and a yield of more than 75%.[3]
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the aromatic protons, and the protons of the dihydroisoquinoline ring system.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.
2.2.2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Purity Determination: The purity is determined by the peak area percentage of the main component.
2.2.3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Potential Research Applications
Neuroscience: VMAT2 Inhibition and Beyond
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of tetrabenazine and its derivatives.[1][] Tetrabenazine is a high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles.[] By inhibiting VMAT2, tetrabenazine depletes monoamine stores, a mechanism that is effective in treating hyperkinetic movement disorders.
dot
Caption: Role as a precursor for the VMAT2 inhibitor Tetrabenazine.
While the hydrochloride itself is not the final active molecule for VMAT2 inhibition, its structural similarity to the core of tetrabenazine suggests that derivatives could be designed to directly target VMAT2. Research in this area could focus on synthesizing analogs with varying substituents to explore structure-activity relationships for VMAT2 binding and inhibition.
Modulation of Smooth Muscle Contractility
Recent studies on derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have revealed effects on smooth muscle contractility. These compounds have been shown to modulate calcium currents through L-type voltage-gated calcium channels and to interact with muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors.[4]
3.2.1. Muscarinic Receptor Signaling
Muscarinic receptors, particularly the M2 and M3 subtypes, play a crucial role in smooth muscle contraction. Activation of these G-protein coupled receptors (GPCRs) can lead to an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of the RhoA/ROCK signaling pathway, both of which contribute to muscle contraction.
dot
Caption: Potential modulation of muscarinic receptor signaling in smooth muscle.
3.2.2. Serotonin Receptor Signaling
Serotonin receptors, particularly the 5-HT₂ subtype, are also involved in smooth muscle contraction, often through a Gq-coupled pathway leading to increased intracellular calcium.
dot
Caption: Potential interaction with serotonin receptor signaling pathways.
Antimicrobial and Cytotoxic Potential
The isoquinoline scaffold is present in many natural and synthetic compounds with antimicrobial and anticancer properties. While specific data for this compound is limited, studies on related derivatives suggest potential in these areas.
3.3.1. Antimicrobial Activity
Derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have shown activity against various bacterial strains, including Staphylococcus aureus.[5] The mechanism of action is likely related to the disruption of the bacterial cell membrane or inhibition of essential enzymes.
3.3.2. Cytotoxic Activity
Isoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data Summary
Table 1: Cytotoxicity of Related Isoquinoline Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,1-a]isoquinolines | Breast Cancer Cells | 8.9 - 14.2 | [5] |
| Benzochromene Derivatives | MCF-7 | 9.3 - 11.6 | [6] |
| Benzochromene Derivatives | MDA-MB-231 | 6.0 - 21.5 | [6] |
| Benzochromene Derivatives | T-47D | 4.6 - 8.7 | [6] |
Table 2: Antimicrobial Activity of a Related Pyrido[2,1-a]isoquinoline Derivative
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5 - 25 | [5] |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the biological activities of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7][8][9][10][11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism in a liquid medium.[][6][12][13][14]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Intracellular Calcium Mobilization Assay
dot
Caption: Workflow for an intracellular calcium mobilization assay.
Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to the activation of Gq-coupled GPCRs. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade that leads to the release of calcium from intracellular stores, resulting in an increase in fluorescence.[5][15]
Procedure:
-
Cell Culture: Culture cells stably or transiently expressing the muscarinic or serotonin receptor of interest in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.
-
Compound Preparation: Prepare dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the test compound to the wells and continue to measure the fluorescence intensity over time to monitor the calcium flux.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. The data can be used to determine the potency (EC₅₀) of the compound as an agonist or its inhibitory effect (IC₅₀) against a known agonist.
Conclusion
This compound is a valuable molecule in pharmaceutical research. Its established role as a precursor to VMAT2 inhibitors highlights its importance in neuroscience drug discovery. Furthermore, preliminary evidence suggests that the dihydroisoquinoline scaffold itself may possess interesting pharmacological properties, including the modulation of smooth muscle contractility and potential antimicrobial and cytotoxic activities. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining specific quantitative data for this compound to better understand its pharmacological profile and to guide the design of novel, potent, and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 3. 6,7-Dimethoxy-3,4-dihydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]
- 4. 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile | 43052-77-3 | Benchchem [benchchem.com]
- 5. This compound | 20232-39-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2015084622A1 - Methods of manufacturing benzoquinoline compounds - Google Patents [patents.google.com]
- 8. US10513488B2 - Methods of manufacturing benzoquinoline compounds - Google Patents [patents.google.com]
- 9. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. EP2045243A1 - Tetrahydro isoquinoline derivatives, preparation methods and medicinal uses thereof - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride | C20H24ClNO4 | CID 12317241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Bischler-Napieralski Synthesis of Dihydroisoquinolines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a powerful and widely utilized method for the synthesis of 3,4-dihydroisoquinolines, a core structural motif in a vast array of natural products and pharmacologically active compounds. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides using a dehydrating agent. The resulting dihydroisoquinolines are crucial intermediates in the synthesis of isoquinoline alkaloids and other therapeutic agents.
This document provides detailed application notes, experimental protocols, and key data for researchers employing the Bischler-Napieralski synthesis in their work.
Mechanism of the Bischler-Napieralski Reaction
The reaction proceeds through the activation of the amide carbonyl by a Lewis acid or dehydrating agent. This is followed by an intramolecular electrophilic attack of the activated amide onto the electron-rich aromatic ring, leading to the cyclized dihydroisoquinoline product. Two primary mechanistic pathways are proposed, largely dependent on the reaction conditions and the nature of the dehydrating agent. One pathway involves the formation of a nitrilium ion intermediate, while another proceeds through a dichlorophosphoryl imine-ester intermediate when phosphoryl chloride is used.[1][2]
Caption: General mechanism of the Bischler-Napieralski reaction.
Applications in Drug Development and Natural Product Synthesis
The dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The Bischler-Napieralski reaction is a cornerstone for the synthesis of these compounds.[3]
-
Alkaloid Synthesis: This reaction is fundamental in the total synthesis of a wide range of isoquinoline alkaloids, including precursors to papaverine , a vasodilator, and berberine , which exhibits antimicrobial and anti-inflammatory properties.
-
Pharmacological Scaffolds: Dihydroisoquinolines and their derivatives are key components in the development of various therapeutic agents, including anesthetics, antihypertensive drugs, and antiviral agents.[3]
-
Precursors to Chiral Amines: The resulting dihydroisoquinolines can be readily reduced to tetrahydroisoquinolines, generating a chiral center and providing access to enantiomerically pure compounds with significant biological activities.
Experimental Protocols
A general workflow for the Bischler-Napieralski synthesis is outlined below. The choice of dehydrating agent and reaction conditions is crucial and depends on the electronic properties of the β-arylethylamide substrate.
Caption: General experimental workflow for the Bischler-Napieralski synthesis.
Protocol 1: Classical Conditions using Phosphoryl Chloride (POCl₃)
This is the most common and traditional method, particularly effective for β-arylethylamides with electron-donating groups on the aromatic ring.[3]
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (2.0 - 5.0 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or chloroform)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or ammonium hydroxide (NH₄OH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add phosphoryl chloride (2.0 - 5.0 equiv) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution or ammonium hydroxide until the pH is basic.
-
Extract the aqueous layer with an organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Enhanced Reactivity with Phosphorus Pentoxide (P₂O₅)
For less reactive substrates, particularly those with electron-neutral or weakly electron-donating groups on the aromatic ring, the addition of phosphorus pentoxide can improve yields.[4][5]
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus pentoxide (P₂O₅) (1.0 - 2.0 equiv)
-
Phosphoryl chloride (POCl₃) (as solvent or co-reagent)
-
Anhydrous toluene (optional)
-
Standard workup reagents as in Protocol 1.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
To the solution of the β-arylethylamide, carefully add phosphorus pentoxide (1.0 - 2.0 equiv) followed by phosphoryl chloride.
-
Heat the mixture to reflux and monitor the reaction as described in Protocol 1.
-
Perform the workup and purification as outlined in Protocol 1.
Protocol 3: Mild Conditions using Triflic Anhydride (Tf₂O)
This modern variation allows the reaction to proceed at much lower temperatures and is suitable for substrates that are sensitive to harsh acidic conditions.[6]
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.5 equiv)
-
2-Chloropyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Standard workup reagents as in Protocol 1.
Procedure:
-
Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (1.1 - 1.5 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Substrate Scope and Yields
The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamide. Electron-donating groups (EDGs) in the meta or para positions to the site of cyclization generally lead to higher yields, while electron-withdrawing groups (EWGs) can significantly hinder or prevent the reaction.[3]
| Starting Material (β-Arylethylamide) | Reagent/Conditions | Product | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, Toluene, Reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 60-75 |
| N-(3,4-Dimethoxyphenethyl)acetamide | P₂O₅/POCl₃, Toluene, Reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 85-95 |
| N-(3,4-Dimethoxyphenethyl)benzamide | POCl₃, Toluene, Reflux | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | ~70 |
| N-(4-Methoxyphenethyl)acetamide | POCl₃, Acetonitrile, Reflux | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | Good |
| N-Phenethylacetamide | P₂O₅, POCl₃, Reflux | 1-Methyl-3,4-dihydroisoquinoline | Moderate |
| N-(3-Methoxyphenethyl)acetamide | POCl₃, Toluene, Reflux | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | Good |
| N-(4-Nitrophenethyl)acetamide | P₂O₅, POCl₃, High Temp | 7-Nitro-1-methyl-3,4-dihydroisoquinoline | Low |
| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine, DCM, -20 to 0°C | 1-Phenyl-3,4-dihydroisoquinoline | 95 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Troubleshooting
-
Low or No Yield:
-
Deactivated Aromatic Ring: If the aromatic ring has electron-withdrawing groups, consider using stronger dehydrating agents like a mixture of P₂O₅ in POCl₃ or switching to the milder Tf₂O protocol.[3]
-
Insufficient Dehydrating Agent: For less reactive substrates, ensure a sufficient excess of the dehydrating agent is used.
-
Reaction Temperature/Time: Optimize the reaction temperature and time. Prolonged heating can lead to decomposition.
-
-
Side Reactions:
-
Retro-Ritter Reaction: This can be a significant side reaction, leading to the formation of a styrene derivative. Using the corresponding nitrile as a solvent can sometimes suppress this pathway. Milder conditions with Tf₂O at low temperatures can also minimize this side reaction.[5]
-
Polymerization/Tar Formation: This often occurs with prolonged heating or highly reactive substrates. Ensure efficient stirring and careful temperature control.
-
By understanding the mechanism, selecting the appropriate protocol, and being aware of potential challenges, researchers can effectively utilize the Bischler-Napieralski reaction for the synthesis of a wide range of valuable dihydroisoquinoline derivatives for applications in drug discovery and natural product synthesis.
References
Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, providing a direct and efficient method for the synthesis of tetrahydroisoquinolines (THIQs). First reported by Amé Pictet and Theodor Spengler in 1911, this acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[1][2][3][4] The resulting THIQ scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, and serves as a crucial pharmacophore in many synthetic drugs.[4][5][6] Its prevalence in medicinally active compounds underscores the importance of the Pictet-Spengler reaction in drug discovery and development.[7][8][9]
This application note provides detailed protocols and quantitative data for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, intended for use by researchers and professionals in organic synthesis and medicinal chemistry.
Reaction Mechanism and Workflow
The reaction proceeds through the initial formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[3][10][11] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium carbon to form the new heterocyclic ring. A final deprotonation step restores aromaticity, yielding the tetrahydroisoquinoline product.[10]
The general workflow for a Pictet-Spengler reaction is straightforward, involving the mixing of reactants and an acid catalyst, followed by heating, and then product isolation and purification.
Caption: General mechanism of the Pictet-Spengler reaction.
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Pictet-Spengler reaction is influenced by the nature of the reactants and the reaction conditions. Generally, electron-donating groups on the aromatic ring of the β-arylethylamine facilitate the cyclization.[12]
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylethylamine | Dimethoxymethane | aq. HCl | - | 100 | - | 40 | [13] |
| Dopamine hydrochloride | 1,1,1-Trifluoro-2-butanone | KPi buffer (pH 9) | Methanol/Water | 70 | 18 | 88 | [14] |
| 2-(3-Hydroxyphenyl)ethylamine | Cyclohexanone | KPi buffer (pH 9) | Methanol/Water | 70 | - | 74 | [14] |
| 4-Fluoro-3-hydroxy phenethylamine | Cyclohexanone | KPi buffer (pH 9) | Methanol/Water | 70 | - | 55 | [14] |
| Tryptamine | Cyclohexanone | Glacial Acetic Acid | Toluene | Reflux | - | 91 | [15] |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Various Aldehydes | BF₃·OEt₂ | Dichloromethane | - | - | High | [13] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline
This protocol is based on the original work of Pictet and Spengler.[1][2]
Materials:
-
Phenylethylamine
-
Dimethoxymethane (Formaldehyde dimethyl acetal)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylethylamine and dimethoxymethane.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to 100 °C and maintain at this temperature with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Phosphate-Catalyzed Synthesis of a 1,1'-Disubstituted Tetrahydroisoquinoline
This protocol is adapted from a biomimetic approach using milder conditions.[14]
Materials:
-
Dopamine hydrochloride
-
Sodium ascorbate
-
Potassium phosphate (KPi) buffer (0.3 M, pH 9)
-
Methanol
-
1,1,1-Trifluoro-2-butanone
-
Hydrochloric acid (1 M)
-
Reaction vial
-
Heating block or oil bath
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a reaction vial, add dopamine hydrochloride (19 mg, 0.10 mmol) and sodium ascorbate (20 mg, 0.10 mmol).
-
Add KPi buffer (0.3 M, pH 9, 1 mL) and methanol (0.32 mL) to the vial and dissolve the solids.
-
Add 1,1,1-trifluoro-2-butanone (0.68 mL, 5.0 mmol) to the reaction mixture.
-
Seal the vial and heat the mixture at 70 °C for 18 hours. Monitor the reaction by analytical HPLC.
-
Upon completion, purify the reaction mixture directly using preparative HPLC.
-
Combine the fractions containing the product, exchange with 1 M HCl, and evaporate the solvent to obtain the hydrochloride salt of the desired 1,1'-disubstituted tetrahydroisoquinoline as a white solid.
Applications in Drug Development
The tetrahydroisoquinoline core is a key structural motif in a wide range of biologically active molecules. The Pictet-Spengler reaction, being the most direct route to this scaffold, has been instrumental in the synthesis of numerous natural product alkaloids and their analogs for therapeutic evaluation.[5][6][16] Examples of drugs and biologically active compounds containing the THIQ moiety synthesized via the Pictet-Spengler reaction include the skeletal muscle relaxant Atracurium and the anti-cancer agent Saframycin A.[4][13] The versatility of the Pictet-Spengler reaction allows for the generation of diverse libraries of THIQ derivatives, which is highly valuable in the hit-to-lead and lead optimization phases of drug discovery.[5] Furthermore, the development of asymmetric Pictet-Spengler reactions has enabled the stereoselective synthesis of chiral THIQs, which is crucial for interacting with specific biological targets.[6]
Conclusion
The Pictet-Spengler reaction remains a powerful and versatile tool for the synthesis of tetrahydroisoquinolines. Its application spans from the total synthesis of complex natural products to the combinatorial generation of small molecule libraries for drug discovery. The protocols and data presented herein provide a practical guide for researchers to utilize this important transformation in their synthetic endeavors. The continued development of milder and more enantioselective variants of the Pictet-Spengler reaction will undoubtedly further expand its utility in the future.
References
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds | MDPI [mdpi.com]
- 7. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. name-reaction.com [name-reaction.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for a highly efficient one-pot synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. This key intermediate is a crucial building block in the synthesis of various pharmaceutical compounds, most notably Tetrabenazine, which is used in the treatment of movement disorders such as chorea associated with Huntington's disease.[1] The described one-pot method, primarily based on a modified Bischler-Napieralski reaction, offers significant advantages over traditional multi-step syntheses by improving yield, purity, and operational efficiency while reducing waste and cost.[2] This protocol is intended for researchers and professionals in organic synthesis and drug development seeking a streamlined and scalable method for the preparation of this important heterocyclic compound.
Introduction
6,7-Dimethoxy-3,4-dihydroisoquinoline and its hydrochloride salt are pivotal intermediates in medicinal chemistry.[1] The conventional synthesis of this scaffold often relies on classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions, which typically involve multiple steps of isolation and purification, leading to lower overall yields and increased resource consumption. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of β-arylethylamides.[3][4] The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[5][6][7]
The one-pot synthesis method presented here streamlines the process by combining formylation and cyclization in a single, continuous workflow without the isolation of intermediates. This approach significantly enhances the efficiency of the synthesis, providing a high-purity product with a substantial yield.[2]
Reaction Pathway Overview
The one-pot synthesis of this compound proceeds through two main stages within a single reaction vessel:
-
Formylation: 3,4-Dimethoxyphenethylamine is first N-formylated using a suitable formylating agent, such as ethyl formate, to yield the corresponding formamide intermediate.
-
Cyclization (Bischler-Napieralski Reaction): The intermediate formamide undergoes an intramolecular cyclization reaction facilitated by a dehydrating agent and a catalyst to form the desired 3,4-dihydroisoquinoline ring system. The reaction is then quenched and the hydrochloride salt is precipitated.
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot synthesis method as described in the detailed protocol.
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethoxyphenethylamine | [2] |
| Formylating Agent | Ethyl Formate | [2] |
| Cyclization Reagent | Oxalyl Chloride | [2] |
| Catalyst | Phosphotungstic Acid | [2] |
| Overall Yield | > 75% | [2] |
| Product Purity | > 99.0% | [2] |
| Max Single Impurity | ≤ 0.15% | [2] |
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of this compound.
Materials and Reagents
-
3,4-Dimethoxyphenethylamine
-
Ethyl Formate
-
Acetonitrile
-
Oxalyl Chloride
-
Phosphotungstic Acid
-
Methanol
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Cooling bath
One-Pot Synthesis Protocol
Step 1: N-Formylation
-
To a 250 mL three-neck flask, add 86.6 g of 3,4-dimethoxyphenethylamine and 116.3 g of ethyl formate.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reflux period, cool the reaction mixture to room temperature to obtain the intermediate N-(2-(3,4-dimethoxyphenyl)ethyl)formamide solution.
Step 2: Cyclization and Salt Formation
-
In a separate 1 L three-neck flask, add 400 mL of acetonitrile and 126 g of oxalyl chloride.
-
Cool this solution to 10-20 °C using a cooling bath.
-
Slowly add the intermediate solution from Step 1 dropwise into the oxalyl chloride solution, ensuring the internal temperature is maintained between 10-20 °C.
-
After the addition is complete, add a catalytic amount of phosphotungstic acid to the reaction mixture.
-
Allow the reaction to proceed to completion (monitoring by TLC or other suitable analytical methods is recommended).
-
Upon completion, add an alcohol solvent such as methanol to quench the reaction and facilitate the removal of oxalic acid.
-
Cool the reaction mixture slowly to 5-10 °C to induce crystallization of the product.
-
Filter the resulting solid and wash the filter cake with 50 mL of cold methanol.
-
Dry the collected solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound, as a light yellow solid.[2]
Diagrams
Logical Workflow of Synthesis Strategies
Caption: Comparative workflow of one-pot vs. traditional synthesis.
Mechanism of the Bischler-Napieralski Reaction
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Conclusion
The one-pot synthesis of this compound offers a significant improvement over traditional, multi-step procedures. By eliminating the need for intermediate isolation and purification, this method provides a more time- and resource-efficient pathway to a high-purity product. The high yield and purity achieved make this protocol particularly suitable for large-scale production in industrial settings and for the synthesis of pharmaceutical ingredients where quality and cost-effectiveness are paramount. The streamlined nature of this one-pot reaction enhances safety and reduces the environmental impact by minimizing solvent usage and waste generation. This application note provides a comprehensive guide for researchers and professionals to implement this efficient and scalable synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. name-reaction.com [name-reaction.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS: 20232-39-7), a key intermediate in the synthesis of various pharmaceutical compounds, including Tetrabenazine.[1] The purity of this compound is critical for its use in research and drug development to ensure reliable and reproducible results. Commercial grades of this compound are typically available at purities of >98%, as determined by HPLC.[2][3] However, further purification may be necessary to remove residual starting materials, by-products, or degradation products, especially for sensitive applications. This guide outlines three common and effective purification techniques: filtration and washing, recrystallization, and column chromatography.
Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂·HCl | [2] |
| Molecular Weight | 227.69 g/mol | [2][4] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1][2] |
| Melting Point | 192 - 196 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Purification Protocols
Purification by Filtration and Washing (for post-synthesis workup)
This method is particularly effective for purifying the crude product directly from a synthesis reaction mixture, as described in patent CN110845410A, and can achieve a purity of over 99%.[5]
Objective: To isolate and purify this compound from a reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Methanol
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Beaker
-
Vacuum oven
Protocol:
-
Crystallization: Cool the reaction mixture to 5-10 °C to induce crystallization of the product.[5]
-
Filtration: Set up a Büchner funnel with an appropriate size of filter paper. Wet the filter paper with a small amount of cold methanol.
-
Isolate the Product: Pour the cold slurry of the crystallized product onto the Büchner funnel and apply a vacuum to remove the mother liquor.
-
Washing: Wash the filter cake with a sufficient volume of cold methanol (e.g., 50 mL for an 85g scale reaction) to remove soluble impurities.[5]
-
Drying: Carefully transfer the purified filter cake to a suitable container. Dry the solid under vacuum at 40-50 °C until a constant weight is achieved.[5]
Expected Outcome: A pale yellow solid with a purity of >99%.[5]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. For compounds with basic functionalities like amines, crystallization of the hydrochloride salt can be an effective purification strategy.[6]
Objective: To purify solid this compound by removing impurities.
Materials:
-
Crude this compound
-
Various solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Common solvent systems for similar compounds include ethanol-water mixtures or methanol-ethyl acetate.[7]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Quantitative Data from a Generic Recrystallization of a Related Quinoline Derivative:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Purity (by HPLC) | ~85% | >99% |
| Yield | - | 75-85% |
| Melting Point | Broad range | Sharp melting point |
This data is for a related compound, 6,7-Dimethoxy-4-phenoxy-quinoline, and serves as an example of the expected improvement in purity.[7]
Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For polar compounds like isoquinoline derivatives, silica gel is a common stationary phase.
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for the mobile phase (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Chromatography column
-
Sand
-
Glass wool or cotton
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Protocol:
-
Mobile Phase Selection:
-
Use TLC to determine the optimal mobile phase.
-
A common mobile phase for related compounds is a mixture of a polar and a less polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane.[7]
-
The ideal mobile phase should give the target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.[8]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect the eluent in fractions.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Workflow for Purification by Filtration and Washing
Caption: Post-synthesis purification workflow.
General Workflow for Purification by Recrystallization
Caption: Recrystallization purification process.
General Workflow for Purification by Column Chromatography
Caption: Column chromatography purification process.
References
- 1. This compound CAS#: 20232-39-7 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 20232-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Animal Model Studies of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current state of research and detailed protocols for animal model studies involving 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride and its structural analogs. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this class of compounds.
Cardiovascular Effects
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their cardiovascular effects, demonstrating potential as antihypertensive agents. Studies have shown that these compounds can induce both hypotension and bradycardia in a dose-dependent manner.[1] The proposed mechanism of action involves the interaction with L-type calcium channels.[1]
Animal Model: Spontaneously Hypertensive Rats (SHR)
A key animal model for these studies is the spontaneously hypertensive rat (SHR), which is a well-established model for human essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats are typically used as controls.[1]
Experimental Protocol: Evaluation of Antihypertensive Activity
Objective: To assess the dose-dependent effects of a test compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
Test compound (e.g., CPU-23, a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
-
Anesthetic (e.g., pentobarbitone sodium)
-
Saline solution
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats
-
Blood pressure transducer and recording system
Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., pentobarbitone sodium, 60 mg/kg, i.p.).
-
Insert a cannula into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes after the surgical procedure.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer the test compound intravenously at increasing doses.
-
Continuously monitor and record MAP and HR for a defined period after each dose.
-
A vehicle control (e.g., saline) should be administered to a separate group of animals.
Data Presentation: Cardiovascular Effects of CPU-23
| Animal Model | Compound | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Anesthetized SHR | CPU-23 | Dose-dependent | Hypotension | Bradycardia |
| Anesthetized WKY | CPU-23 | Dose-dependent | Hypotension | Bradycardia |
Note: Specific quantitative values for dose and response would be extracted from the primary literature for a specific compound.
Experimental Workflow
Caption: Workflow for evaluating cardiovascular effects.
Neurological Applications: Anticonvulsant Activity
Several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent anticonvulsant effects in various animal models of epilepsy.[2] These compounds have been shown to be effective against seizures induced by chemical convulsants like strychnine and nicotine.[2]
Animal Model: Chemically-Induced Seizures in Mice
This model is used to screen for potential anticonvulsant drugs by assessing their ability to prevent or delay the onset of seizures induced by a chemical agent.
Experimental Protocol: Strychnine-Induced Seizure Model
Objective: To evaluate the anticonvulsant activity of test compounds against strychnine-induced seizures.
Materials:
-
Test compounds (1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives)
-
Strychnine nitrate
-
Vehicle (e.g., saline, DMSO)
-
Male albino mice
Procedure:
-
Divide mice into groups: control, vehicle, and test compound groups.
-
Administer the test compound or vehicle intraperitoneally (i.p.) at a specific dose.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer strychnine nitrate (e.g., 2 mg/kg, i.p.) to induce seizures.
-
Observe the animals for the onset of tonic-clonic seizures and mortality for a specified period (e.g., 30 minutes).
-
Record the latency to the first seizure and the percentage of animals protected from seizures and death.
Data Presentation: Anticonvulsant Effects of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
| Compound | Dose (mg/kg) | Seizure Latency (Increase %) | Seizure Duration (Reduction %) | Mortality Reduction (%) |
| Compound 20 | 1.0 | Data not specified | Data not specified | High |
| Compound 25 | 1.0 | Data not specified | Data not specified | High |
| Carbamazepine | 5-10 | 29-49 | 21-37 | Data not specified |
| Convulex | 75-100 | 46-57 | 53 | Data not specified |
Source: Data adapted from studies on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines.[2]
Signaling Pathway: Postulated Mechanism of Action
While the exact mechanism for all derivatives is not fully elucidated, some are suggested to act as non-competitive AMPA receptor antagonists.
Caption: Postulated antagonism of AMPA receptors.
Anticancer Potential
A derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has shown significant antiproliferative activity in in vivo models of hepatocellular carcinoma and colorectal carcinoma.[3][4][5]
Animal Model: Chemically-Induced Carcinogenesis in Rats
These models involve the administration of a carcinogen to induce tumor formation, mimicking aspects of human cancer development.
Experimental Protocol: DMH-Induced Colorectal Carcinoma Model
Objective: To investigate the in vivo antiproliferative activity of a test compound in a rat model of colorectal cancer.
Materials:
-
Test compound (M1)
-
1,2-dimethylhydrazine (DMH)
-
Albino Wistar rats
-
Reagents for biochemical assays (e.g., oxidative stress markers)
-
ELISA kits (e.g., for IL-6, IL-2, COX-2)
-
Materials for gene and protein expression analysis (e.g., RT-PCR, Western blot)
Procedure:
-
Induce colorectal carcinoma in rats by subcutaneous injection of DMH (e.g., 20 mg/kg) once a week for several weeks.
-
Once tumors are established, divide the animals into control and treatment groups.
-
Administer the test compound (e.g., M1 at 10 and 25 mg/kg) orally for a specified duration (e.g., 15 days).[4][5]
-
At the end of the treatment period, sacrifice the animals and collect colon tissue and blood samples.
-
Perform histopathological examination of the colon tissue.
-
Conduct biochemical assays for physiological and oxidative parameters.
-
Measure cytokine levels (e.g., IL-6) using ELISA.
-
Analyze the expression of relevant genes and proteins (e.g., IL-6, JAK2, STAT3) via RT-PCR and Western blotting.
Data Presentation: Anticancer Effects of M1 in DMH-Induced CRC
| Parameter | DMH Control | M1 (10 mg/kg) | M1 (25 mg/kg) |
| IL-6 (pg/ml) | Increased | Reduced | More Reduced |
| IL-6 mRNA expression | Over-expressed | Attenuated | More Attenuated |
| JAK2 mRNA expression | Over-expressed | Attenuated | More Attenuated |
| STAT3 mRNA expression | Over-expressed | Attenuated | More Attenuated |
| p-JAK2 protein expression | Increased | Down-regulated | More Down-regulated |
| p-STAT3 protein expression | Increased | Down-regulated | More Down-regulated |
Source: Data adapted from a study on M1 in a colorectal cancer model.[4][5]
Signaling Pathway: Inhibition of IL-6/JAK2/STAT3 Pathway
Caption: M1 blockade of IL-6/JAK2/STAT3 signaling.
Ex Vivo Smooth Muscle Contractility
A derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been studied for its effects on smooth muscle contractility, suggesting potential applications in disorders involving smooth muscle dysfunction.[6]
Animal Model: Isolated Rat Stomach Smooth Muscle Strips
This ex vivo model allows for the direct assessment of a compound's effect on muscle tissue, independent of systemic physiological influences.
Experimental Protocol: Ex Vivo Smooth Muscle Contraction Assay
Objective: To determine the effect of a test compound on the spontaneous and induced contractility of isolated smooth muscle tissue.
Materials:
-
Test compound (DIQ)
-
Krebs-Ringer solution
-
Agonists (e.g., Acetylcholine, 5-HT)
-
Wistar rats
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a rat and dissect circular smooth muscle strips from the stomach.
-
Mount the muscle strips in an organ bath containing aerated Krebs-Ringer solution at 37°C.
-
Allow the strips to equilibrate under a resting tension.
-
Record baseline spontaneous contractile activity.
-
Add the test compound (DIQ) to the organ bath in a cumulative or single-dose manner and record the response.
-
To investigate the mechanism, pre-incubate the tissue with an agonist (e.g., 5-HT) before adding the test compound, or vice versa.
-
Analyze the changes in the amplitude and frequency of contractions.
Data Presentation: Effect of DIQ on Smooth Muscle Contraction
| Condition | DIQ Concentration (µM) | Effect on Contraction |
| Spontaneous Contraction | 50 | Reduction in Ca2+-dependent contractions |
| With 5-HT (1 µM) | 50 | Reduction in tonic component by 61.5% |
| 5-HT induced contraction | 50 (in presence of DIQ) | Reduced by 60.1% |
Source: Data adapted from a study on DIQ.[6]
Logical Relationship: Experimental Design
Caption: Ex vivo smooth muscle contractility workflow.
References
- 1. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride in Tetrabenazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride serves as a crucial precursor in the synthesis of Tetrabenazine (TBZ), a vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2][3] Tetrabenazine is an FDA-approved medication for treating chorea associated with Huntington's disease.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of tetrabenazine utilizing this compound, aimed at researchers and professionals in drug development. The methodologies outlined are based on established synthetic routes, offering a foundation for laboratory-scale synthesis and process optimization.
Chemical Reaction Pathway
The synthesis of tetrabenazine from this compound involves a key condensation reaction. The overall transformation is depicted in the following diagram:
Caption: Synthesis of Tetrabenazine.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of tetrabenazine using this compound.
Table 1: Reaction Conditions and Yields
| Reactant 1 | Reactant 2 | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | 3-((dimethylamino)methyl)-5-methylhexan-2-one | Water, n-heptane | 35 | ≥ 48 | 85.6 | Not Specified | [4] |
| This compound | 3-dimethylaminomethyl-5-methyl-2-hexanone | Water | 50-60 | 24 | 81.3 (crude) | >99.5 (refined) | [5] |
| This compound | 3-(dimethylaminomethyl)-5-methyl-2-hexanone | Water | Room Temp. | 72 | Not Specified | Not Specified | [6] |
Table 2: Reagent Quantities
| Reactant 1 | Reactant 2 | Molar Ratio (approx.) | Reference |
| 118.2 kg | 99.1 kg | 1 : 1 | [4] |
| 39.8 g (0.175 mol) | 30 g (0.175 mol) | 1 : 1 | [5] |
| 3.5 g (15.4 mmol) | 3.15 g (18.3 mmol) | 1 : 1.19 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of tetrabenazine.
Protocol 1: Aqueous/Organic Biphasic Synthesis
This protocol is adapted from a method describing a biphasic reaction system.[4]
Materials:
-
This compound
-
3-((dimethylamino)methyl)-5-methylhexan-2-one
-
Deionized Water
-
n-Heptane
-
Reaction vessel with vigorous stirring capability
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 118.2 kg of this compound in 3 volumes of water in a suitable reaction vessel.
-
In a separate container, prepare a solution of 99.1 kg of 3-((dimethylamino)methyl)-5-methylhexan-2-one in 1.5 volumes of n-heptane.
-
Add the n-heptane solution to the aqueous solution of the precursor.
-
Stir the resulting biphasic mixture vigorously at 35°C.
-
Monitor the reaction progress (e.g., by HPLC) until the amount of starting material is less than 10% of the initial amount (approximately 48 hours).
-
Once the reaction is complete, filter the solid product.
-
Wash the filtered solid with water, followed by a wash with n-heptane.
-
Dry the product under vacuum to yield 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one (Tetrabenazine).
Protocol 2: Aqueous Synthesis with Catalyst
This protocol is based on a method utilizing a phase transfer catalyst in an aqueous medium.[5]
Materials:
-
This compound (39.8 g, 0.175 mol)
-
3-dimethylaminomethyl-5-methyl-2-hexanone (30 g, 0.175 mol)
-
Triethylbenzylammonium chloride (TEBAC) (4.0 g, 0.018 mol)
-
Deionized Water (300 ml)
-
Reaction vessel with heating and stirring
-
Filtration apparatus
-
Absolute ethanol for recrystallization
Procedure:
-
To a 500 ml reaction vessel, add 300 ml of water.
-
Add 30 g (0.175 mol) of 3-dimethylaminomethyl-5-methyl-2-hexanone and 39.8 g (0.175 mol) of this compound to the water.
-
Add 4.0 g (0.018 mol) of TEBAC to the mixture.
-
Heat the reaction mixture to 50-60°C with stirring.
-
Maintain the temperature and stirring for 24 hours.
-
After 24 hours, stop stirring and allow the mixture to cool to room temperature.
-
Filter the solid precipitate and wash it twice with 100 ml of water to obtain crude tetrabenazine.
-
For purification, recrystallize the crude product from absolute ethanol to obtain refined tetrabenazine with a purity of >99.5%.[5]
Experimental Workflow
The general workflow for the synthesis and purification of tetrabenazine is illustrated below.
Caption: General Experimental Workflow.
Stereoselective Synthesis Considerations
Tetrabenazine has two chiral centers, leading to the existence of stereoisomers.[7] For therapeutic applications, obtaining the desired enantiomer is often crucial. While the protocols above describe the synthesis of a racemic mixture, several strategies for obtaining enantiomerically pure tetrabenazine have been developed, including:
-
Chiral Resolution: Separation of the racemic mixture using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid.[8]
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer.[9][10] For instance, an asymmetric Mannich-Michael reaction using L-proline as an organocatalyst has been reported.[9]
Researchers should consider the desired stereochemistry of the final product and select or adapt the synthetic route accordingly.
Safety Precautions
Standard laboratory safety practices should be followed when performing these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal information.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TETRABENAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]
- 10. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (DMDIH) is a versatile isoquinoline derivative with potential applications in the study and treatment of neurological disorders. Its structural similarity to known neuroactive compounds and its role as a key intermediate in the synthesis of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in treating hyperkinetic movement disorders, suggest its potential to modulate monoaminergic neurotransmission.[1][2] Furthermore, isoquinoline alkaloids as a class are recognized for their diverse biological activities, including neuroprotective and antioxidant effects, making DMDIH a compound of significant interest for neuropharmacological research.[1]
These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of DMDIH in neurological disorders. This document outlines detailed protocols for in vitro and in vivo studies to assess its neuroprotective efficacy, antioxidant properties, and its interaction with key neurotransmitter systems. While specific quantitative data for DMDIH is limited in publicly available literature, this guide provides the necessary experimental framework to generate this critical information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20232-39-7 | |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [3] |
| Molecular Weight | 227.69 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | [4] |
| Purity | >98.0% | [4] |
| Melting Point | 192.0 to 196.0 °C | [4] |
| Solubility | Soluble in water |
Potential Mechanisms of Action in Neurological Disorders
Based on the current understanding of isoquinoline derivatives and related compounds, DMDIH may exert its effects in neurological disorders through several mechanisms. A diagram illustrating these potential pathways is provided below.
Caption: Potential mechanisms of action of DMDIH in neurological disorders.
Experimental Protocols
The following sections provide detailed protocols for assessing the biological activities of DMDIH.
In Vitro Neuroprotection Assays
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurotoxicity and neuroprotection.
1. Cell Culture and Differentiation
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Differentiation (optional but recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.
2. 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Model (Parkinson's Disease Model)
This protocol is designed to assess the protective effects of DMDIH against 6-OHDA-induced neuronal cell death.
-
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates.
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
This compound (DMDIH).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of DMDIH (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control group (medium only).
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to all wells except the control group.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assess cell viability using the MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the EC₅₀ value of DMDIH for neuroprotection.
A workflow for this in vitro neuroprotection assay is depicted below.
Caption: Workflow for the in vitro 6-OHDA neuroprotection assay.
Table 2: In Vitro Neuroprotective Activity of DMDIH (Hypothetical Data)
Researchers should use the provided protocol to generate this data.
| Compound | Assay | Cell Line | Neurotoxin | EC₅₀ (µM) |
| DMDIH | MTT Assay | SH-SY5Y | 6-OHDA | To be determined |
| Positive Control (e.g., N-acetylcysteine) | MTT Assay | SH-SY5Y | 6-OHDA | Literature value |
In Vivo Neuroprotection Assays
The MPTP mouse model is a widely used preclinical model for Parkinson's disease.
1. MPTP-Induced Neurodegeneration in Mice
This protocol outlines the procedure for inducing dopaminergic neurodegeneration in mice and assessing the neuroprotective effects of DMDIH.
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride.
-
This compound (DMDIH).
-
Saline (0.9% NaCl).
-
-
Procedure:
-
Experimental Groups:
-
Group 1: Vehicle (Saline) + Saline
-
Group 2: Vehicle (Saline) + MPTP
-
Group 3: DMDIH + MPTP
-
Group 4: DMDIH + Saline
-
-
Drug Administration:
-
Administer DMDIH (e.g., 10, 25, 50 mg/kg, intraperitoneally - i.p.) or vehicle for a pre-determined period (e.g., 7 days) before MPTP administration.
-
-
MPTP Administration:
-
On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.
-
-
Behavioral Assessment (7 days after MPTP administration):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
-
Neurochemical Analysis (21 days after MPTP administration):
-
Sacrifice animals and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography (HPLC).
-
-
Immunohistochemistry (21 days after MPTP administration):
-
Perfuse brains and prepare sections of the substantia nigra.
-
Perform tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron loss.
-
-
-
Data Analysis: Analyze behavioral data, neurotransmitter levels, and TH-positive cell counts using appropriate statistical methods (e.g., ANOVA).
Table 3: In Vivo Neuroprotective Effects of DMDIH in MPTP Mouse Model (Hypothetical Data)
Researchers should use the provided protocol to generate this data.
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH-positive Neurons (% of Control) |
| Vehicle + Saline | To be determined | 100% | 100% |
| Vehicle + MPTP | To be determined | To be determined | To be determined |
| DMDIH (dose) + MPTP | To be determined | To be determined | To be determined |
| Positive Control + MPTP | To be determined | To be determined | To be determined |
Antioxidant Activity Assays
1. DPPH Radical Scavenging Assay
This assay measures the ability of DMDIH to scavenge the stable free radical DPPH.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).
-
This compound (DMDIH) solutions in methanol at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
In a 96-well plate, add 100 µL of DMDIH or control solution to 100 µL of DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of DMDIH to scavenge the ABTS radical cation.
-
Materials:
-
ABTS solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
This compound (DMDIH) solutions at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 10 µL of DMDIH or control solution to 190 µL of the diluted ABTS radical solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of ABTS radical scavenging and determine the IC₅₀ value.
Table 4: In Vitro Antioxidant Activity of DMDIH (Hypothetical Data)
Researchers should use the provided protocol to generate this data.
| Compound | Assay | IC₅₀ (µg/mL) |
| DMDIH | DPPH | To be determined |
| DMDIH | ABTS | To be determined |
| Ascorbic Acid | DPPH | Literature value |
| Trolox | ABTS | Literature value |
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of DMDIH for specific neurotransmitter receptors and transporters.
1. Dopamine D₂/D₃ Receptor Binding Assay
-
Materials:
-
Rat striatal membranes (source of D₂/D₃ receptors).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Unlabeled competitor for non-specific binding (e.g., Haloperidol).
-
This compound (DMDIH) at various concentrations.
-
Assay buffer, glass fiber filters, scintillation cocktail.
-
-
Procedure:
-
Incubate rat striatal membranes with the radioligand and varying concentrations of DMDIH.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Perform competition binding analysis to determine the Ki value of DMDIH for the D₂/D₃ receptors.
2. Serotonin Transporter (SERT) Binding Assay
-
Materials:
-
Human platelet membranes or cells expressing SERT.
-
Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine).
-
Unlabeled competitor for non-specific binding (e.g., Fluoxetine).
-
This compound (DMDIH) at various concentrations.
-
Assay buffer, glass fiber filters, scintillation cocktail.
-
-
Procedure:
-
Incubate membranes/cells with the radioligand and varying concentrations of DMDIH.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis: Determine the Ki value of DMDIH for SERT.
Table 5: Receptor and Transporter Binding Affinity of DMDIH and Related Compounds (Hypothetical and Literature Data)
Researchers should use the provided protocol to generate this data for DMDIH.
| Compound | Target | Radioligand | Kᵢ (nM) | Reference |
| DMDIH | Dopamine D₂ Receptor | [³H]-Spiperone | To be determined | |
| DMDIH | Dopamine D₃ Receptor | [³H]-Spiperone | To be determined | |
| DMDIH | Serotonin Transporter (SERT) | [³H]-Citalopram | To be determined | |
| Related Tetrahydroisoquinoline Analog | Dopamine D₃ Receptor | [³H]-N-Methylspiperone | < 4 | [5] |
| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | 5-HT₂ₐ/₂₈ Receptors | - | 47% reduction in activity at 50 µM | [6] |
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the potential neuroprotective effects of DMDIH, the investigation of key signaling pathways is recommended.
Caption: Workflow for investigating signaling pathways affected by DMDIH.
1. Western Blot Analysis
-
Procedure:
-
Treat neuronal cells with DMDIH in the presence or absence of a neurotoxin.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., Nrf2, HO-1, p-ERK, p-JNK, p-p38, p-Akt).
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
These application notes provide a comprehensive framework for the investigation of this compound as a potential therapeutic agent for neurological disorders. The detailed protocols for in vitro and in vivo studies will enable researchers to generate crucial data on its neuroprotective efficacy, mechanism of action, and interaction with key molecular targets. The provided templates for data presentation and visualization tools are intended to facilitate clear and concise reporting of experimental findings. Further research based on these methodologies will be instrumental in elucidating the full therapeutic potential of DMDIH.
References
- 1. This compound | 20232-39-7 | Benchchem [benchchem.com]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 20232-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride in Smooth Muscle Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a member of the isoquinoline alkaloid family, a class of compounds known for their diverse pharmacological activities. Structurally related to the well-known smooth muscle relaxant papaverine, this compound is of significant interest for its potential modulatory effects on smooth muscle contractility. These notes provide an overview of the anticipated applications and detailed protocols for studying the effects of this compound on smooth muscle preparations.
The primary mechanism of action for many isoquinoline alkaloids in smooth muscle involves the inhibition of phosphodiesterases (PDEs) and the modulation of intracellular calcium concentration ([Ca²⁺]i). Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinases that promote smooth muscle relaxation. Additionally, interference with calcium influx through voltage-gated calcium channels or release from intracellular stores can significantly impact the contractile state of the muscle.
Potential Applications in Research
-
Vasodilation Studies: Investigation of the compound's ability to relax pre-contracted vascular smooth muscle rings (e.g., aorta, mesenteric arteries) to assess its potential as a vasodilator.
-
Spasmolytic Activity Screening: Evaluation of its efficacy in reducing spontaneous or agonist-induced contractions in various smooth muscle tissues, such as the ileum or trachea, to determine its potential as an antispasmodic agent.
-
Mechanism of Action Elucidation: Dissecting the molecular pathways involved in its smooth muscle relaxant effects, including its action on calcium channels, potassium channels, and the nitric oxide-cGMP pathway.
-
Drug Discovery and Lead Optimization: Serving as a scaffold for the development of novel therapeutic agents targeting conditions associated with smooth muscle hypercontractility, such as hypertension, asthma, or irritable bowel syndrome.
Data Presentation: Effects of Related Dihydroisoquinoline Derivatives on Smooth Muscle Contractility
| Compound | Concentration | Effect on Contractile Force (pre-treated with 1 µM ACh) | Notes |
| DIQ | 50 µM | ~31.6% of the force of contractions evoked by 1 µM ACh | The observed effect was contractile, not spasmolytic, which was attributed to the presence of conjugated double bonds in this specific derivative.[1] |
The following table illustrates the effect of L-type calcium channel blockers on the contractile response induced by DIQ, suggesting the involvement of these channels.[1]
| Pre-treatment Agent | Concentration | Effect on 50 µM DIQ-induced Contraction |
| Nifedipine | 0.5 µM | Significant reduction from 2.99 ± 0.17 mN to 0.36 ± 0.06 mN |
| Verapamil | 0.3 µM | Significant reduction from 3.01 ± 0.09 mN to 0.73 ± 0.09 mN |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Rat Aortic Rings
This protocol is a standard method to assess the vasorelaxant effects of a test compound on isolated arterial preparations.
Materials and Reagents:
-
This compound
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE) or KCl for inducing contraction
-
Acetylcholine (ACh) to test endothelium integrity
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with 1 µM Phenylephrine or 60 mM KCl.
-
Once a stable plateau is reached, add 10 µM Acetylcholine to test for endothelium-dependent relaxation. A relaxation of more than 70% indicates intact endothelium.
-
-
Vasorelaxation Assay:
-
After washing out the ACh and allowing the tissue to return to baseline, induce a stable contraction with PE (1 µM) or KCl (60 mM).
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.
-
Plot a concentration-response curve and calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Protocol 2: Investigation of the Mechanism of Action - Calcium Channel Blockade
This protocol aims to determine if the vasorelaxant effect of the compound is mediated through the blockade of L-type voltage-gated calcium channels.
Materials and Reagents:
-
As in Protocol 1
-
Ca²⁺-free Krebs-Henseleit solution (prepared by omitting CaCl₂ and adding 1 mM EGTA)
-
CaCl₂ solution
Procedure:
-
Tissue Preparation and Mounting:
-
Prepare and mount aortic rings as described in Protocol 1.
-
-
Calcium-Free Protocol:
-
Wash the tissues with Ca²⁺-free Krebs-Henseleit solution for at least 20 minutes to deplete intracellular calcium stores.
-
Depolarize the smooth muscle cells by adding 60 mM KCl to the Ca²⁺-free solution.
-
Induce contractions by adding cumulative concentrations of CaCl₂ (e.g., 0.1 to 5 mM) to the bath, generating a concentration-response curve for calcium.
-
-
Effect of the Test Compound:
-
Wash the tissues and incubate them with a fixed concentration of this compound (e.g., its IC₅₀ value determined from Protocol 1) for 20-30 minutes in Ca²⁺-free, high-K⁺ solution.
-
Repeat the cumulative addition of CaCl₂ in the presence of the test compound.
-
-
Data Analysis:
-
Compare the CaCl₂ concentration-response curves in the absence and presence of this compound. A rightward shift of the curve in the presence of the compound suggests a blockade of extracellular calcium influx through voltage-gated calcium channels.
-
Signaling Pathways and Visualizations
The anticipated signaling pathway for the smooth muscle relaxant effects of this compound, based on its structural similarity to papaverine and related compounds, likely involves two primary mechanisms: inhibition of phosphodiesterase (PDE) and blockade of L-type calcium channels.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, categorized by the reaction type.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1]
Q1: My Bischler-Napieralski reaction has a low yield or is not proceeding. What are the common causes and solutions?
A1: Low or no yield in a Bischler-Napieralski reaction can stem from several factors. Below is a summary of potential causes and troubleshooting steps.[1][2]
| Potential Cause | Recommended Solutions |
| Inactive Aromatic Ring | The reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring.[2] If your substrate has electron-withdrawing groups, consider using stronger dehydrating agents or alternative synthetic routes. |
| Insufficiently Potent Dehydrating Agent | For less reactive substrates, standard reagents like phosphorus oxychloride (POCl₃) may be insufficient. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective for substrates lacking electron-donating groups.[1] Alternatively, milder and more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base can be used.[1] |
| Side Reactions | A common side reaction is the retro-Ritter reaction, which forms a styrene derivative.[2] This can be minimized by using the corresponding nitrile as a solvent or by employing milder reaction conditions (e.g., Tf₂O and 2-chloropyridine at lower temperatures).[2] |
| Inappropriate Reaction Conditions | Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product, often resulting in tar formation.[2] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1] |
| Moisture in Reaction | The reagents used are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Q2: I am observing the formation of an unexpected regioisomer. Why is this happening?
A2: The formation of an unexpected regioisomer can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. This is influenced by the substitution pattern of the starting material. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. This is attributed to cyclization via the ipso-carbon on the phenyl ring, leading to a spiro intermediate.[3]
Q3: My reaction mixture has turned into a dark tar. What could be the cause and is it possible to salvage the product?
A3: Tar formation is often a result of decomposition of the starting material or product due to harsh reaction conditions, such as excessively high temperatures or prolonged heating.[2] To avoid this, it is recommended to use milder conditions where possible and to carefully monitor the reaction's progress to prevent overheating. Salvaging the product from a tarry mixture can be challenging, but it may be possible through careful extraction and purification by column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[4] For the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline, the resulting tetrahydroisoquinoline would need to be oxidized.
Q4: My Pictet-Spengler reaction is giving a low yield. How can I improve it?
A4: Low yields in the Pictet-Spengler reaction can be due to several factors:
| Potential Cause | Recommended Solutions |
| Insufficiently Acidic Conditions | The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[4] For less nucleophilic aromatic rings, stronger acids and higher temperatures may be required.[2] |
| Deactivated Aromatic Ring | Similar to the Bischler-Napieralski reaction, electron-withdrawing groups on the aromatic ring can hinder the cyclization. The presence of the two methoxy groups in the precursor to this compound makes the ring electron-rich and thus suitable for this reaction. |
| Reversibility of Imine Formation | The initial condensation to form the imine is a reversible reaction. Removing water as it is formed can help drive the reaction forward. |
| Side Reactions | Depending on the starting materials and conditions, side reactions such as polymerization of the aldehyde or oxidation of the starting amine can occur. |
Purification
Q5: What are the best methods for purifying this compound?
A5: The most common methods for purification are recrystallization and column chromatography.[3]
-
Recrystallization: This is an effective method for removing impurities. A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include methanol, ethanol, or isopropanol.[3] If a single solvent is not effective, a binary solvent system can be employed.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, such as a gradient of methanol in dichloromethane, can be used to separate the desired product from impurities.[3]
Q6: I am having trouble removing colored impurities. What can I do?
A6: If your product is colored due to impurities, you can try treating a solution of the crude product with activated charcoal. The charcoal can adsorb the colored impurities, and can then be removed by filtration through celite before proceeding with crystallization.[3]
Quantitative Data
The following table summarizes typical reaction outcomes for the synthesis of this compound.
| Synthesis Method | Key Reagents | Yield (%) | Purity (%) | Reference |
| One-pot method | 3,4-dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid | > 75 | > 99.0 | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a patented one-pot method.[5]
Step 1: Formation of N-(3,4-dimethoxyphenethyl)formamide
-
To a suitable reaction vessel, add 3,4-dimethoxyphenethylamine and an excess of a formylating agent (e.g., ethyl formate).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to obtain a solution of the intermediate formamide.
Step 2: Cyclization and Salt Formation
-
In a separate vessel, prepare a solution of oxalyl chloride in an appropriate solvent (e.g., acetonitrile).
-
Cool the oxalyl chloride solution and slowly add the formamide solution from Step 1, maintaining a low temperature.
-
After the addition is complete, add a catalytic amount of phosphotungstic acid to facilitate the ring closure.
-
Upon completion of the cyclization, add an alcohol (e.g., methanol) to remove oxalic acid byproducts.
-
Cool the reaction mixture to induce crystallization of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: General Bischler-Napieralski Reaction using POCl₃
This is a general procedure and may require optimization for specific substrates.[1]
-
To an oven-dried round-bottom flask, add the starting β-arylethylamide.
-
Under an inert atmosphere, add an anhydrous solvent (e.g., toluene or acetonitrile).
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a stirred solution of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The resulting free base can be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via the Bischler-Napieralski reaction.
Caption: A logical workflow for troubleshooting low-yield Bischler-Napieralski reactions.
References
Technical Support Center: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Below you will find troubleshooting advice and frequently asked questions to improve reaction yields and product purity.
Troubleshooting Guide
Q1: My reaction mixture is turning very dark, and the final product is oily. What could be the cause and how can I fix it?
A1: The formation of a dark-colored reaction mixture and oily impurities is a common issue in the Bischler-Napieralski synthesis of this compound, often attributed to the harshness of the condensing agents.[1]
Possible Causes:
-
Strong Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) can cause side reactions and degradation of the starting material or product, leading to discoloration.[1][2]
-
High Reaction Temperatures: Elevated temperatures in conjunction with strong acids can promote polymerization and the formation of colored byproducts.
-
Impure Starting Materials: Impurities in the N-acetylhomoveratrylamine can lead to side reactions.
Troubleshooting Steps:
-
Use Milder Reagents: Consider replacing harsh condensing agents with a milder system. A combination of oxalyl chloride and a catalytic amount of phosphotungstic acid has been shown to produce a cleaner reaction with a lighter-colored solution.[1]
-
Optimize Reaction Temperature: If using traditional reagents like POCl₃, ensure the reaction is adequately cooled during the initial addition of the reagent and that the reflux temperature is carefully controlled.[3]
-
Purify Starting Material: Recrystallize the N-acetylhomoveratrylamine starting material to remove any potential impurities before starting the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich aromatic ring, which can contribute to color formation.
Q2: The yield of my synthesis is consistently low. How can I improve it?
A2: Low yields in the synthesis of this compound can stem from incomplete reaction, side reactions, or inefficient purification. A "one-pot" method has been reported to achieve yields of over 75%.[1]
Strategies for Yield Improvement:
-
Choice of Reagents: The selection of the formylating and cyclizing agents is critical. A one-pot method utilizing a formylation reagent followed by oxalyl chloride and phosphotungstic acid for cyclization has demonstrated high yields.[1]
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can quench the dehydrating agents. Using a drying tube on the reflux condenser is recommended.[3]
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the dehydrating agent is typically used. For example, in a procedure using phosphorus oxychloride, a significant molar excess is employed.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. For the initial formylation, a reflux of 6 hours has been reported, followed by a 2-hour reflux for the cyclization step.[1][3]
-
Purification Method: The purification process can significantly impact the final yield. Direct crystallization of the hydrochloride salt from the reaction mixture can be an efficient method to obtain the product.[1]
Comparative Yields of Different Methods:
| Method | Key Reagents | Reported Yield | Purity | Reference |
| One-Pot Synthesis | 3,4-dimethoxyphenethylamine, formylation reagent, oxalyl chloride, phosphotungstic acid | > 75% | > 99.0% | [1] |
| Bischler-Napieralski | N-acetylhomoveratrylamine, POCl₃ | Not explicitly stated, but a common method | High purity after recrystallization | [3][4] |
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to prepare this compound?
A3: The most frequently employed method is the Bischler-Napieralski reaction .[2][4][5][6] This reaction involves the intramolecular cyclodehydration of a β-phenethylamide, such as N-acetylhomoveratrylamine, using a dehydrating agent. Another relevant, though distinct, synthesis for related tetrahydroisoquinolines is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone.[7] For 6,7-Dimethoxy-3,4-dihydroisoquinoline, the Bischler-Napieralski approach is more direct.
Q4: What are the key safety precautions to take during this synthesis?
A4: The reagents used in the Bischler-Napieralski reaction are hazardous.
-
Phosphorus oxychloride (POCl₃), PCl₅, and SOCl₂ are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]
-
The reaction can be exothermic, especially during the addition of the dehydrating agent. Slow, controlled addition and external cooling are crucial.[1]
-
Hydrogen chloride gas may be evolved, which is corrosive and toxic. The reaction setup should be equipped with a gas trap or performed in a fume hood.[3]
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques can be used for characterization:
-
Melting Point: The hydrochloride salt has a reported melting point. For the related 1-methyl derivative, the hydrochloride melts at 202–203°C.[3]
-
Spectroscopy:
-
Chromatography (HPLC, TLC): To assess purity and identify any impurities. A purity of over 99.0% with single impurities ≤ 0.15% has been reported for a one-pot method.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound [1]
This protocol is based on a patented high-yield method.
-
Formylation: In a suitable reaction vessel, add 3,4-dimethoxyphenethylamine and a formylating reagent (e.g., methyl formate or ethyl formate).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to obtain the intermediate N-formyl-3,4-dimethoxyphenethylamine solution.
-
Cyclization: To the intermediate solution, add a solution containing oxalyl chloride.
-
After the reaction is complete, add a catalytic amount of phosphotungstic acid to facilitate the ring closure.
-
Oxalic Acid Removal and Salt Formation: Add an alcohol solvent (e.g., methanol) and heat to remove the oxalic acid group and form the hydrochloride salt.
-
Crystallization and Isolation: Cool the reaction mixture to 5-10°C to induce crystallization.
-
Filter the resulting solid, wash the filter cake with cold methanol, and dry under vacuum at 40-50°C to a constant weight to yield the final product.
Protocol 2: Bischler-Napieralski Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline Dichlorophosphate [3]
This is a classic procedure from Organic Syntheses for a closely related compound, which illustrates the general technique.
-
Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel, charge N-acetylhomoveratrylamine and dry toluene.
-
Reagent Addition: Warm the stirred mixture to 40°C and add phosphorus oxychloride dropwise over 1 hour.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Crystallization: Cool the mixture in an ice bath for 4 hours to allow the product to crystallize.
-
Isolation: Collect the crystals by filtration and dry them in a vacuum oven at 50°C. This yields the dichlorophosphate salt.
-
Conversion to Free Base (and then to HCl salt if desired): Dissolve the dichlorophosphate salt in water and basify with a strong base (e.g., 40% NaOH) to liberate the free base as an oil. The free base can then be extracted and converted to the hydrochloride salt by treatment with hydrochloric acid.
Visualizations
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
"6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the production of Tetrabenazine, a medication used to treat hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1] The hydrochloride salt form of the compound is often used to improve its solubility and bioavailability for research and formulation purposes.[2]
Q2: What are the general solubility properties of this compound?
While specific quantitative solubility data in mg/mL is not consistently reported across public sources, the general solubility profile is as follows:
As a hydrochloride salt of a weak base, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH values.
Solubility Data Summary
| Solvent | Reported Solubility | Temperature | Notes |
| Water | Soluble | Room Temperature | The hydrochloride salt form enhances aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Room Temperature | Often used to prepare concentrated stock solutions. |
| Methanol | Slightly Soluble | Room Temperature | Can be used as a solvent for this compound. |
| Ethanol | Data not readily available | - | As a polar protic solvent, it is likely to have some degree of solubility. |
Note: "Slightly soluble" is a qualitative description and indicates that the compound may not dissolve to high concentrations in these solvents.
Troubleshooting Guide: Solubility Issues
Issue 1: The compound is not dissolving completely in water at the desired concentration.
-
Possible Cause: The desired concentration may exceed the intrinsic aqueous solubility of the compound, even as a hydrochloride salt.
-
Solutions:
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) with constant stirring. Do not overheat, as this could lead to degradation.
-
pH Adjustment: Since this is a salt of a weak base, lowering the pH can increase solubility. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Ensure the final pH is compatible with your experimental system.
-
Sonication: Use a bath sonicator to provide energy to break up solid particles and enhance dissolution.
-
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause: The compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock. This is a common issue when the percentage of the organic co-solvent is drastically reduced upon dilution.
-
Solutions:
-
Lower the Final Concentration: If experimentally feasible, reduce the final concentration of the compound in the aqueous buffer.
-
Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., up to 0.5%) in your aqueous buffer may help maintain solubility. Be mindful that higher concentrations of DMSO can be toxic to cells. Always run a vehicle control to account for any effects of the solvent.
-
Use a Co-solvent in the Final Buffer: The addition of a small percentage of a water-miscible organic solvent (e.g., ethanol) to your aqueous buffer can increase the solubility of the compound.
-
Slow Addition and Vortexing: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This can help to prevent localized high concentrations that lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Protect from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer via Dilution
-
Pre-warm Buffer: Pre-warm the desired volume of your aqueous experimental buffer to 37°C.
-
Calculate Volumes: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration in the aqueous buffer. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and compatible with your experimental system.
-
Dilution: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution drop by drop.
-
Final Mix: Continue to mix the working solution for a few minutes to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
References
"6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride" stability and degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Some suppliers also indicate that the compound is light and moisture sensitive, reinforcing the need for a dark, dry environment. For optimal preservation of its integrity, storage at room temperature is generally acceptable.[2]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is considered stable under normal handling and storage conditions.[3] However, it is important to avoid contact with incompatible materials, such as strong oxidizing agents, which can lead to degradation.[3]
Q3: What are the known incompatibilities for this compound?
A3: The primary incompatibility for this compound is with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, isoquinoline alkaloids can be susceptible to degradation through hydrolysis, oxidation, and photolysis. The imine functional group in the dihydroisoquinoline ring may be susceptible to hydrolysis under acidic or basic conditions. The methoxy groups on the aromatic ring can also be subject to cleavage under harsh acidic conditions.
Q5: What are the hazardous decomposition products of this compound?
A5: Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a research setting.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed, light-resistant container in a cool, dry place.
-
Check for Contamination: Review handling procedures to rule out cross-contamination with incompatible substances, particularly oxidizing agents.
-
Perform Purity Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of the compound. Compare the results with the certificate of analysis (CoA) provided by the supplier.
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Analyze the pH, temperature, and light exposure in your experimental setup. Harsh conditions can induce degradation.
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in understanding the stability of the molecule and developing a stability-indicating analytical method.
-
Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.
-
Quantitative Data on Stability
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | ~10% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~20% |
| Photolytic | 1.2 million lux hours | 7 days | Room Temp | ~5% |
| Thermal (Dry Heat) | Solid State | 48 hours | 80°C | ~8% |
Experimental Protocols
The following are example protocols for conducting forced degradation studies. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
-
Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
This is a general-purpose method that may serve as a starting point.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: A workflow for conducting forced degradation studies.
Caption: A logical guide for troubleshooting compound degradation.
References
Technical Support Center: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is the Bischler-Napieralski reaction.[1][2] This reaction involves the intramolecular cyclization of a β-arylethylamide, specifically N-(3,4-dimethoxyphenethyl)formamide, in the presence of a dehydrating agent.[1][2]
Q2: What are the typical dehydrating agents used in the Bischler-Napieralski synthesis of this compound?
A2: A variety of dehydrating and condensing agents can be used, with the most common being phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).[1][2] Other reagents such as polyphosphoric acid (PPA), triflic anhydride (Tf₂O), and oxalyl chloride have also been employed to promote the cyclization.[2][3]
Q3: What are the potential side products in the synthesis of this compound?
A3: The primary and most significant side product is the corresponding styrene derivative, formed via a retro-Ritter reaction.[1][3] This occurs when the nitrilium ion intermediate, central to the Bischler-Napieralski reaction, undergoes elimination instead of cyclization.[1][2][4] Incomplete reaction can also lead to the presence of the starting β-arylethylamide in the final product mixture.
Q4: How can the formation of the styrene side product be minimized?
A4: Several strategies can be employed to minimize the retro-Ritter side reaction. One approach is to use a nitrile as the solvent, which can shift the equilibrium away from the elimination product.[1][3] Another effective method involves using oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination.[3] Modern modifications to the reaction, such as using milder conditions with triflic anhydride and a base like 2-chloropyridine, can also reduce the formation of side products.[2]
Q5: What is the expected purity and yield for the synthesis?
A5: With optimized conditions, it is possible to obtain this compound with a purity exceeding 99.0%, with single impurities being less than 0.15%.[5] The overall yield for the one-pot synthesis can be over 75%.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the dehydrating agent is fresh and active.- Increase reaction temperature or time, monitoring for decomposition.- For substrates with less electron-donating groups, refluxing in POCl₃ with P₂O₅ can be more effective.[3] |
| Sub-optimal dehydrating agent. | - Experiment with different dehydrating agents (e.g., P₂O₅, PPA, Tf₂O). | |
| Presence of moisture. | - Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. | |
| High Levels of Styrene Side Product | Reaction conditions favor the retro-Ritter reaction. | - Use a nitrile as the reaction solvent to shift the equilibrium.[1][3]- Employ milder reaction conditions, such as using triflic anhydride with a non-nucleophilic base at lower temperatures.[2]- Consider using oxalyl chloride to form a less-prone N-acyliminium intermediate.[3] |
| High reaction temperature. | - Lower the reaction temperature and extend the reaction time. | |
| Presence of Starting Material (β-arylethylamide) | Insufficient amount or activity of the dehydrating agent. | - Increase the molar ratio of the dehydrating agent to the starting material.- Use a freshly opened or purified dehydrating agent. |
| Reaction time is too short. | - Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Difficulty in Isolating the Hydrochloride Salt | Improper pH adjustment. | - Ensure the final solution is sufficiently acidic before crystallization. |
| Incorrect solvent for crystallization. | - Experiment with different solvent systems for crystallization, such as ethanol/ether or isopropanol/ether. | |
| Product is colored or contains insoluble impurities | Decomposition of starting material or product. | - Purify the starting material before the reaction.- Lower the reaction temperature.- Purify the crude product by recrystallization or column chromatography. |
| Residual catalyst or reagents. | - Ensure proper work-up procedures to remove all residual reagents. |
Experimental Protocols
Key Experiment: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
Disclaimer: This is a representative protocol and may require optimization.
-
Preparation of the Starting Amide: N-(3,4-dimethoxyphenethyl)formamide is prepared by formylating 3,4-dimethoxyphenethylamine.
-
Cyclization Reaction:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the N-(3,4-dimethoxyphenethyl)formamide in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Cool the mixture in an ice bath.
-
Slowly add the dehydrating agent (e.g., phosphorus oxychloride, typically 1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 6,7-Dimethoxy-3,4-dihydroisoquinoline in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the pH is acidic.
-
Cool the solution to induce crystallization of the hydrochloride salt.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Visualizations
Caption: Main reaction and side reaction pathways in the Bischler-Napieralski synthesis.
Caption: General experimental workflow for the synthesis and purification.
Caption: A troubleshooting decision tree for the synthesis of the target compound.
References
Technical Support Center: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method development of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity and identity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is suitable for purity determination and quantification.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification and quantification of isoquinoline alkaloids.[4] For structural confirmation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are ideal.[1]
Q2: What are some common impurities that might be present in this compound samples?
During synthesis, potential impurities can include over-oxidized byproducts like 6,7-dimethoxyisoquinoline and N-methylated impurities such as 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[5] Unreacted starting materials, such as 3,4-dimethoxyphenethylamine, could also be present.
Q3: What is the expected purity level for research-grade this compound?
Research-grade this compound typically has a purity of >98.0% as determined by HPLC.[2][3] Some suppliers may offer purities of ≥97.5% by GC.[6]
Q4: Can UV-Vis spectroscopy be used to analyze this compound?
Yes, UV-Vis spectroscopy can be used for the analysis of 6,7-Dimethoxy-3,4-dihydroisoquinoline and related compounds. The UV absorption spectra are pH-dependent. In acidic conditions (0.1 N HCl), characteristic absorption peaks are observed.[7]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Use a guard column or replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in pump pressure. 2. Inconsistent mobile phase composition. 3. Temperature fluctuations. | 1. Purge the pump to remove air bubbles and check for leaks.[8] 2. Ensure proper mixing and degassing of the mobile phase.[8] 3. Use a column oven to maintain a constant temperature. |
| Poor Resolution Between Analyte and Impurities | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Adjust the organic modifier-to-buffer ratio or try a different organic solvent (e.g., acetonitrile vs. methanol). 2. Switch to a column with a different stationary phase (e.g., C8 instead of C18) for alternative selectivity.[9] |
GC-MS Analysis
| Issue | Possible Cause | Suggested Solution |
| No or Low Analyte Signal | 1. Analyte degradation in the hot injector. 2. Insufficient volatility. | 1. Lower the injector temperature. 2. Consider derivatization to increase volatility and thermal stability. |
| Poor Peak Shape | 1. Active sites in the liner or column. 2. Column contamination. | 1. Use a deactivated liner. 2. Bake out the column according to the manufacturer's instructions. |
| Mass Spectrum Mismatch | 1. Co-elution with an impurity. 2. Analyte fragmentation. | 1. Optimize the temperature program for better separation. 2. Compare the fragmentation pattern with literature or a reference standard. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a general method for the purity assessment of this compound using a reversed-phase C18 column.
Instrumentation and Conditions:
| Parameter | Method 1: Reversed-Phase C18 |
| Column | InertSustain C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 min |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Protocol 2: Identification by GC-MS
This protocol provides a general method for the identification of isoquinoline alkaloids.
Instrumentation and Conditions:
| Parameter | Value |
| Column | HP-5-ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[10] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[10] |
| Inlet Temperature | 300 °C[10] |
| Injection Volume | 2 µL (splitless)[10] |
| Oven Program | Initial temperature 50°C, hold for 1 min, then ramp to 320°C at 10°C/min and hold for 2 min.[10] |
| MS Source Temp | 230 °C[10] |
| Quadrupole Temp | 150 °C[10] |
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: Compare the obtained mass spectrum with a reference library or a known standard of this compound.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. This compound | 20232-39-7 | Benchchem [benchchem.com]
- 2. This compound | 20232-39-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound [cymitquimica.com]
- 4. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 6. Dihydroisoquinolines | Fisher Scientific [fishersci.com]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]
Technical Support Center: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term storage.[4][5] Always refer to the product-specific information provided by the supplier.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate PPE to avoid potential irritation. This includes protective gloves, clothing, and chemical safety goggles or eyeglasses.[1][3] Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of the powder.[1][3]
Q3: In which solvents is this compound soluble?
A3: The compound is soluble in water, methanol, and DMSO.[6][7][8] It is slightly soluble in ethanol.[6] For creating stock solutions, it is advisable to test solubility with a small amount of the compound first.
Q4: What is the appearance of this compound?
A4: The compound is typically a light yellow to yellow or orange crystalline powder.[1][4] A significant deviation from this appearance could indicate impurity or degradation.
Troubleshooting Guide
Issue 1: Compound fails to dissolve completely.
-
Possible Cause 1: Incorrect Solvent.
-
Possible Cause 2: Insufficient Solvent Volume.
-
Solution: Gradually add more solvent while vortexing or sonicating. Refer to the solubility data table below for guidance on concentrations.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Gentle warming of the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
Issue 2: Precipitate forms in the solution after initial dissolution.
-
Possible Cause 1: Solution is supersaturated.
-
Solution: Dilute the solution with more solvent. If the experiment allows, using a slightly lower concentration might prevent precipitation.
-
-
Possible Cause 2: Change in Temperature.
-
Solution: If the solution was warmed to dissolve the compound, it might precipitate upon cooling. Try to maintain the solution at the temperature at which the compound is soluble or prepare a fresh solution at a lower concentration.
-
-
Possible Cause 3: pH shift in the solution.
-
Solution: The hydrochloride salt's solubility can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound's solubility.
-
Issue 3: Experimental results are inconsistent or suggest compound degradation.
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Incompatible reagents.
-
Solution: Avoid strong oxidizing agents.[1] Review the other components in your experimental setup for potential chemical incompatibilities.
-
-
Possible Cause 3: Multiple freeze-thaw cycles of stock solutions.
-
Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound over time.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [6][7] |
| Methanol | Soluble | [6][8] |
| DMSO | Soluble | [6][8] |
| Ethanol | Slightly Soluble | [6] |
Experimental Protocols & Visualizations
Experimental Workflow: Troubleshooting Compound Precipitation
The following workflow diagram illustrates a systematic approach to addressing unexpected precipitation of the compound during an experiment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 20232-39-7 | BroadPharm [broadpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 20232-39-7 | Benchchem [benchchem.com]
- 8. This compound | 20232-39-7 [chemicalbook.com]
Common pitfalls in "6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound, often appearing as a light yellow to yellow crystalline powder.[1][2] It is a versatile intermediate used in organic synthesis.[2] A primary application is in the synthesis of Tetrabenazine, a drug used to treat movement disorders.[1] It is also explored in pharmaceutical development for its potential therapeutic effects in neuropharmacology and in antioxidant research.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 20232-39-7 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |
| Molecular Weight | 227.69 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1][2] |
| Melting Point | 192 - 196 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Q3: What are the recommended storage and handling procedures?
A3: Proper storage and handling are crucial for maintaining the stability and integrity of the compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like oxidizing agents.[3] It is stable under normal temperatures and pressures.[3][4]
-
Handling: Use with adequate ventilation to minimize dust generation and accumulation.[3] It is recommended to wash thoroughly after handling and to avoid contact with eyes, skin, and clothing.[3][5] Personal protective equipment, including safety goggles and gloves, should be worn.[3]
Q4: What are the solubility characteristics of this compound?
A4: The hydrochloride salt form is intended to enhance solubility for applications like drug formulation.[2] The general solubility is as follows:
| Solvent | Solubility | Reference |
| DMSO | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Q5: What are the main safety hazards associated with this compound?
A5: Users should be aware of the potential hazards and take appropriate safety precautions. The compound is considered hazardous by the OSHA Hazard Communication Standard.[4]
| Hazard | Description | Precautionary Statement | Reference |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. | [5][6] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
| Respiratory Irritation | May cause respiratory tract irritation. | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [3][4][6] |
| Ingestion | May be harmful if swallowed and cause irritation of the digestive tract. | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3][7] |
Troubleshooting Guides
A common synthetic route to the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide.[8][9] This section addresses common pitfalls encountered during this synthesis.
Synthesis: The Bischler-Napieralski Reaction
Q1: My reaction is resulting in a low yield or failing completely. What are the most common reasons and how can I fix them?
A1: Low yields in the Bischler-Napieralski reaction typically stem from a few key factors related to the substrate, reagents, or reaction conditions.[8]
| Potential Cause | Recommended Solution(s) | Reference |
| Deactivated Aromatic Ring | The reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring. Electron-withdrawing groups will significantly hinder the cyclization. | [8] |
| Insufficiently Potent Dehydrating Agent | For less reactive substrates, POCl₃ alone may be insufficient. Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃. | [8][10] |
| Inappropriate Reaction Conditions | If the reaction time is too short or the temperature is too low, the reaction may be incomplete. Increase the reaction temperature (e.g., switch from toluene to xylene) and monitor progress by TLC to find the optimal time. | [8] |
| Substrate or Product Degradation | Excessively high temperatures or prolonged reaction times can lead to decomposition, often resulting in tar formation. Reduce the reaction time and monitor closely. For sensitive substrates, consider milder conditions, such as using Triflic Anhydride (Tf₂O) and 2-chloropyridine at lower temperatures. | [8][10] |
Q2: I am observing a significant amount of a styrene derivative as a side product. How can I minimize this?
A2: The formation of a styrene derivative indicates a major competing pathway known as the retro-Ritter reaction.[8][11] This is particularly common when the resulting styrene is highly conjugated.[8] To mitigate this, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[8][11]
-
Milder Conditions: Employing a modern protocol with milder reagents, such as Triflic Anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[8]
Purification
Q3: I'm having difficulty purifying the final product. What are common impurities and how can I improve separation?
A3: Common impurities include unreacted starting materials, residual catalysts, and solvents.[12] Side products from competing reactions may also be present.[12] High purity is critical, as impurities can interfere with subsequent biological assays or synthetic steps.[12]
| Issue | Recommended Solution(s) | Reference |
| Poor Separation in Column Chromatography | If your compound co-elutes with an impurity, try adjusting the polarity of the eluent system. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexane) may improve resolution. | [12] |
| Difficulty with Recrystallization | Ensure the starting material is sufficiently pure, as impurities can inhibit crystal formation. Experiment with different single-solvent systems (e.g., methanol, ethanol) or binary solvent systems (e.g., Dichloromethane/Hexane). | [12] |
| Residual High-Boiling Solvents (e.g., DMF) | To remove high-boiling point solvents, try co-evaporation with a lower-boiling solvent like toluene or dichloromethane multiple times. Lyophilization (freeze-drying) from a suitable solvent is another option if the compound is stable. | [12] |
Analytical Characterization
Q4: The ¹H NMR spectrum of my product shows extreme line broadening, and the signals for protons at C-1 and C-3 are not visible. What could be the cause?
A4: This is a known issue for 3,4-dihydroisoquinolines. Anomalous ¹H NMR spectra with significant line broadening, particularly for the protons at the C-1 and C-3 positions, have been reported for 6,7-dimethoxy-3,4-dihydroisoquinoline and its analogs in solvents like CDCl₃, CCl₄, and DMSO-d₆.[13] This phenomenon can make characterization challenging, and in some cases, the signals for key protons may be completely absent or appear as very broad humps.[13] Running the spectrum at different temperatures or in a different solvent system may sometimes help to sharpen the signals.
Experimental Protocols & Workflows
Protocol 1: General Bischler-Napieralski Synthesis using POCl₃
This protocol is a general guideline and may require optimization.[10]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen), add an anhydrous solvent such as toluene.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equiv) dropwise. The addition can be exothermic, so cooling with an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS (typical reaction times are 1-24 hours).
-
Once complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[10]
Protocol 2: Milder Bischler-Napieralski Synthesis using Triflic Anhydride (Tf₂O)
This method allows for milder reaction conditions.[10]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring progress by TLC or LC-MS.
-
Upon completion, work up the reaction by quenching with a basic solution and perform subsequent extraction as described in the previous protocol.[10]
Visualizations
Caption: General synthesis pathway for the target compound.
Caption: Experimental workflow for the Bischler-Napieralski reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound CAS#: 20232-39-7 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
Validation & Comparative
Comparative NMR Spectral Analysis: 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride and Related Structures
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of key intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, its corresponding free base, and its saturated analogue, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This analysis is supported by experimental data and protocols to aid in the identification and characterization of these compounds.
The structural nuances between these closely related isoquinoline derivatives give rise to distinct NMR spectral features. Understanding these differences is crucial for reaction monitoring, quality control, and the unambiguous identification of these compounds in complex mixtures. A key consideration in the NMR analysis of 3,4-dihydroisoquinolines is the potential for anomalous spectra, characterized by significant line broadening of signals, particularly for the protons at the C1 and C3 positions. This phenomenon has been observed in various deuterated solvents, including chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆)[1].
Comparative NMR Data
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | 6,7-Dimethoxy-3,4-dihydroisoquinoline (Free Base) in CDCl₃ | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl (structure inferred) |
| H-1 | ~8.1 (broad) | ~4.0 (s) |
| H-3 | ~3.8 (t) | ~3.5 (t) |
| H-4 | ~2.8 (t) | ~3.0 (t) |
| H-5 | ~6.7 (s) | ~6.8 (s) |
| H-8 | ~6.9 (s) | ~6.7 (s) |
| 6-OCH₃ | ~3.9 (s) | ~3.8 (s) |
| 7-OCH₃ | ~3.9 (s) | ~3.8 (s) |
| NH/NH₂⁺ | - | ~9.5 (broad) |
Note: The chemical shift for H-1 in the dihydroisoquinoline is often a broad singlet and can be difficult to observe due to line broadening effects[1]. The data for the tetrahydroisoquinoline hydrochloride is based on typical values for similar structures.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | 6,7-Dimethoxy-3,4-dihydroisoquinoline (Free Base) in CDCl₃ | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl (structure inferred) |
| C-1 | ~165.0 | ~50.0 |
| C-3 | ~48.0 | ~42.0 |
| C-4 | ~28.0 | ~25.0 |
| C-4a | ~125.0 | ~122.0 |
| C-5 | ~109.0 | ~112.0 |
| C-6 | ~148.0 | ~148.0 |
| C-7 | ~150.0 | ~148.0 |
| C-8 | ~111.0 | ~110.0 |
| C-8a | ~128.0 | ~126.0 |
| 6-OCH₃ | ~56.0 | ~56.0 |
| 7-OCH₃ | ~56.0 | ~56.0 |
Note: The chemical shifts are approximate and can vary based on experimental conditions. The data for the tetrahydroisoquinoline hydrochloride is based on typical values for similar structures.
Experimental Workflow and Logic
The process of NMR spectral analysis, from sample preparation to final interpretation, follows a systematic workflow. This workflow is crucial for obtaining high-quality, reproducible data.
Figure 1. Workflow for NMR spectral analysis.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of isoquinoline derivatives for structural characterization and comparison.
Materials:
-
This compound (or related compound)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Discussion of Spectral Features and Comparison
6,7-Dimethoxy-3,4-dihydroisoquinoline (Free Base) vs. its Hydrochloride Salt: Upon protonation of the imine nitrogen to form the hydrochloride salt, significant changes in the NMR spectrum are expected. The proton on the nitrogen will give rise to a new, often broad signal in the ¹H NMR spectrum, typically downfield (e.g., > 9 ppm). The chemical shifts of the neighboring protons, particularly H-1 and H-3, are expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen. Similarly, in the ¹³C NMR spectrum, the carbons adjacent to the nitrogen (C-1 and C-3) will experience a downfield shift.
6,7-Dimethoxy-3,4-dihydroisoquinoline vs. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: The most significant difference between the spectra of the dihydro- and tetrahydroisoquinolines is at the C-1 position. In the dihydro- compound, C-1 is an imine carbon and resonates at a significantly downfield chemical shift (around 165 ppm). In the tetrahydro- analogue, this carbon is a saturated CH group, and its signal appears much further upfield (around 50 ppm). Correspondingly, the H-1 proton in the tetrahydroisoquinoline is a sharp signal in the aliphatic region, whereas in the dihydroisoquinoline, it is a broad signal in the aromatic/imine region. The presence of a sharp aliphatic C-1 signal is a clear indicator of the reduced, tetrahydro- form.
Anomalous Spectra of 3,4-Dihydroisoquinolines: As mentioned, the ¹H NMR spectra of 3,4-dihydroisoquinolines can exhibit severe line broadening, particularly for the H-1 and H-3 protons[1]. This can be attributed to factors such as intermediate rates of conformational exchange or the presence of trace acidic impurities that can lead to a dynamic equilibrium between the free base and its protonated form. When encountering broad, ill-defined signals for these protons, it is important to consider these potential underlying causes. Running the spectrum at different temperatures or in a different solvent system may help to resolve these broad signals.
This comparative guide provides a foundational understanding of the NMR spectral characteristics of this compound and its related structures. By utilizing the provided data and protocols, researchers can confidently identify and characterize these important chemical entities.
References
Unveiling Molecular Fingerprints: A Comparative Mass Spectrometry Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline and its Tetrahydro- Analogue
For researchers, scientists, and drug development professionals navigating the world of isoquinoline alkaloids, precise molecular characterization is paramount. This guide provides a comparative analysis of the mass spectrometry data for 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride and its closely related analogue, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. By understanding their distinct fragmentation patterns, researchers can confidently identify and differentiate these compounds in complex matrices.
This comparison delves into the electron ionization (EI) mass spectrometry data, highlighting the structural nuances that lead to unique molecular fingerprints. A detailed experimental protocol is also provided to ensure reproducible and accurate data acquisition.
At a Glance: Key Mass Spectrometry Data
The following table summarizes the key mass spectral data for 6,7-Dimethoxy-3,4-dihydroisoquinoline and its tetrahydro- analogue, providing a clear and concise comparison of their molecular weights and major fragment ions.
| Feature | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight (Free Base) | 191.23 g/mol | 193.24 g/mol |
| Molecular Weight (HCl Salt) | 227.69 g/mol [1] | N/A |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 191 (low intensity) | m/z 193 (postulated) |
| Major Fragment Ions (m/z) | 176, 161 | 192, 178, 176 |
| Base Peak | m/z 176 | m/z 192 |
Deciphering the Fragmentation Patterns
The subtle difference in saturation between the dihydro- and tetrahydroisoquinoline rings leads to distinct and predictable fragmentation pathways under electron ionization.
6,7-Dimethoxy-3,4-dihydroisoquinoline: The presence of the imine functionality in the dihydroisoquinoline ring influences its fragmentation. The molecular ion peak is typically of low intensity.[2] A dominant fragmentation pathway is the retro-Diels-Alder reaction, leading to the expulsion of ethylene (C₂H₄) and the formation of a stable, aromatic isoquinoline fragment. The loss of a methyl group from the methoxy substituents is also a common fragmentation pathway for this class of compounds.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: In the fully saturated tetrahydroisoquinoline, the fragmentation is driven by the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). The most prominent fragmentation is the loss of a hydrogen atom from the C1 position, leading to a stable iminium cation at m/z 192, which is often the base peak. Subsequent fragmentation can involve the loss of a methyl group or other neutral losses from the aromatic ring and its substituents. The fragmentation pattern of the closely related 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline shows major peaks at m/z 192, 193, and 176, which supports this proposed fragmentation behavior of the tetrahydroisoquinoline core.[3]
Experimental Protocol for Mass Spectrometry Analysis
To ensure the acquisition of high-quality and reproducible mass spectrometry data for these compounds, the following experimental protocol is recommended, based on methodologies reported in the literature for similar isoquinoline alkaloids.[2]
Instrumentation:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is suitable. A Finnigan Trace DSQ instrument or equivalent is recommended.[2]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is appropriate for the separation of these compounds.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV[2]
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte (this compound or its analogue) in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with methanol for GC-MS analysis.
-
Inject 1 µL of the diluted sample into the GC-MS system.
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for the identification and characterization of substituted isoquinoline alkaloids using mass spectrometry.
Caption: Logical workflow for the identification of isoquinoline alkaloids.
Biological Context and Signaling Pathways
Derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline and its tetrahydro- analogue are known to possess a wide range of biological activities, making them interesting scaffolds for drug discovery.[4] These compounds have been investigated for their potential as cardiovascular agents, anticonvulsants, and modulators of various receptors and enzymes.[5][6] For instance, certain tetrahydroisoquinoline derivatives have shown inhibitory activity against enzymes like phosphodiesterase 4 (PDE4) and HIV-1 reverse transcriptase.[6] The following diagram illustrates a simplified signaling pathway where a hypothetical isoquinoline derivative could act as an inhibitor.
Caption: Inhibition of a signaling pathway by an isoquinoline derivative.
References
- 1. 6,7-Dimethoxy-3,4-dihydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. mdpi.com [mdpi.com]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
A Comparative Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride and Other Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide provides an objective comparison of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride with other prominent isoquinoline derivatives, namely papaverine and berberine. The comparison is based on their distinct mechanisms of action and supported by experimental data to inform research and drug development efforts.
Overview of Compared Isoquinoline Derivatives
This compound is primarily recognized as a key synthetic intermediate in the production of Tetrabenazine, a well-established vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2][3][4][5] VMAT2 inhibitors are crucial in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia.[6][7] The hydrochloride form of this dihydroisoquinoline enhances its solubility, making it suitable for various synthetic applications.[8] While its primary role is as a precursor, the broader class of tetrahydroisoquinolines has been investigated for neuroprotective and antioxidant properties.[1][9][10][11]
Papaverine , a naturally occurring benzylisoquinoline alkaloid from the opium poppy, is a non-selective phosphodiesterase (PDE) inhibitor.[12][13] Its primary pharmacological effect is smooth muscle relaxation and vasodilation, leading to its use in treating visceral spasms and improving blood flow.[12][14] Its mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[15]
Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, found in various plants. It exhibits a wide array of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[7][16][17] Its mechanisms of action are multifaceted, notably involving the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10][18][19]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the biological activities of papaverine and berberine. As this compound is principally a synthetic intermediate, direct comparative bioactivity data is limited. Its efficacy is primarily evaluated through the activity of its derivative, tetrabenazine.
Table 1: Phosphodiesterase (PDE) Inhibition by Papaverine
| Compound | Target | IC50 | Reference |
| Papaverine | PDE10A | 17 nM - 19 nM | [5][20] |
| Papaverine | PDE3A | 284 nM | [20] |
Table 2: Cytotoxic Activity of Berberine against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [2][9] |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [2][9] |
| Berberine | CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [2][9] |
| Berberine | Hela | Cervical Carcinoma | 245.18 ± 17.33 | [2][9] |
| Berberine | MCF-7 | Breast Cancer | 272.15 ± 11.06 | [2][9] |
| Berberine | T47D | Breast Cancer | 25 | [8] |
Table 3: Anti-inflammatory Activity of Berberine
| Compound | Activity | Cell/Animal Model | Key Findings | Reference |
| Berberine | Inhibition of NO production | Macrophages | IC50 of 11.64 µM and 9.32 µM for derivatives | [4] |
| Berberine | Inhibition of NF-κB and MAPK pathways | Macrophages, Neutrophils, Mouse model | Significantly inhibited inflammatory factor expression and immune cell infiltration | [18] |
| Berberine | Amelioration of airway inflammation | Ovalbumin-induced rat model of asthma | Reduced inflammatory cells and inhibited NF-κB signaling | [21] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of these isoquinoline derivatives stem from their different molecular targets and modulation of separate signaling pathways.
This compound and VMAT2 Inhibition
This compound serves as a crucial building block for tetrabenazine, which acts by inhibiting VMAT2. VMAT2 is a transporter protein responsible for packaging monoamines (dopamine, serotonin, norepinephrine) into synaptic vesicles. By inhibiting VMAT2, tetrabenazine depletes the stores of these neurotransmitters, thereby reducing their release into the synapse. This mechanism is central to its therapeutic effect in hyperkinetic movement disorders.
Papaverine and Phosphodiesterase (PDE) Inhibition
Papaverine's vasodilatory and smooth muscle relaxant effects are primarily due to its non-selective inhibition of phosphodiesterases. This leads to an accumulation of cyclic nucleotides (cAMP and cGMP), activation of protein kinases, and a subsequent decrease in intracellular calcium levels, resulting in muscle relaxation.
Berberine and Anti-inflammatory/Anticancer Pathways
Berberine's diverse biological activities are mediated through multiple signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB pathway, which prevents the transcription of pro-inflammatory cytokines. Its anticancer effects involve the induction of apoptosis and cell cycle arrest, often linked to the modulation of the MAPK signaling pathway and the Bcl-2 family of proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the bioactivities of isoquinoline derivatives.
VMAT2 Binding Assay
This assay is used to determine the binding affinity of a compound to the vesicular monoamine transporter 2.
-
Materials: Rat brain tissue expressing VMAT2, [³H]dihydrotetrabenazine ([³H]DTBZ) as the radioligand, test compounds, filtration apparatus.
-
Procedure:
-
Prepare membrane fractions from the rat brain tissue.
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]DTBZ.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value, representing the binding affinity of the test compound, from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[22]
-
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of PDE enzymes.
-
Materials: Purified recombinant PDE enzyme, cyclic nucleotide substrate (cAMP or cGMP), test compounds, and a detection system (e.g., fluorescence polarization, radioimmunoassay).
-
Procedure:
-
Incubate the PDE enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the cyclic nucleotide substrate.
-
After a set incubation period, stop the reaction.
-
Quantify the amount of remaining substrate or the product formed.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.[8][23]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Materials: Treated and untreated cells, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.
-
Procedure:
-
Harvest the cells after treatment with the test compound.
-
Wash the cells with cold PBS and resuspend them in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[14][20][24][25]
-
Western Blot for NF-κB Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, primary antibodies (e.g., against p-IκBα, IκBα, p-p65, p65), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Lyse the cells to extract proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The levels of phosphorylated proteins are indicative of pathway activation.[19][21][26][27][28]
-
Conclusion
This compound, papaverine, and berberine represent the chemical and functional diversity within the isoquinoline family. While the dihydroisoquinoline serves as a vital precursor in the synthesis of the VMAT2 inhibitor tetrabenazine, papaverine and berberine are naturally occurring alkaloids with distinct therapeutic applications arising from their direct interactions with different biological targets. Papaverine's non-selective PDE inhibition makes it a potent vasodilator, whereas berberine's modulation of key inflammatory and cell survival pathways underpins its broad anti-inflammatory and anticancer activities. The selection of an isoquinoline derivative for research or drug development should be guided by the specific biological target and desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. TETRABENAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2012081031A1 - Process for preparing tetrabenazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 18. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 19. Berberine ameliorates diabetic nephropathy by inhibiting TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 25. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Exploration of Berberine Against Ulcerative Colitis via TLR4/NF-κB/HIF-1α Pathway by Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride vs. Tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride and a broader class of its hydrogenated analogs, tetrahydroisoquinolines (THIQs). We will delve into their pharmacological activities, supported by experimental data, and provide detailed methodologies for key assays.
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. This compound serves as a crucial synthetic intermediate and exhibits intrinsic biological activities. Its fully saturated counterpart, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, is a "privileged scaffold" renowned for its presence in a wide array of pharmacologically active compounds.[1] This guide will explore the nuances that distinguish the dihydroisoquinoline parent from its more extensively studied tetrahydroisoquinoline analogs.
Chemical Structures
At a fundamental level, the key difference lies in the degree of saturation in the nitrogen-containing ring.
| Compound | Chemical Structure |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core |
Caption: Fundamental structures of 6,7-Dimethoxy-3,4-dihydroisoquinoline and the core Tetrahydroisoquinoline scaffold.
Comparative Pharmacological Activities
While this compound is primarily recognized as a building block in organic synthesis, it has been investigated for its own biological properties, including potential neuropharmacological and antioxidant effects.[2] However, the tetrahydroisoquinoline analogs boast a much broader and more potent spectrum of activities, largely due to the three-dimensional structure conferred by the saturated ring, which allows for more specific interactions with biological targets.[1][3]
Data Presentation: Biological Activities of Tetrahydroisoquinoline Analogs
The following table summarizes the inhibitory concentrations (IC₅₀) of various THIQ analogs against different biological targets, showcasing the scaffold's versatility. It is important to note that a direct comparison with this compound is often not available in the literature as it is typically a precursor.
| THIQ Analog | Target/Assay | Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Anticancer Activity | ||||
| GM-3-18 (A THIQ derivative) | KRas Inhibition | HCT116 Colon Cancer | 0.9 - 10.7 | [4] |
| GM-3-121 (A THIQ derivative) | Anti-angiogenesis | HUVEC | 1.72 | [4] |
| 6e (A 2-substituted THIQ derivative) | P-gp Mediated Multidrug Resistance Reversal | K562/A02 | 0.66 | [5] |
| 6h (A 2-substituted THIQ derivative) | P-gp Mediated Multidrug Resistance Reversal | K562/A02 | 0.65 | [5] |
| Antimicrobial Activity | ||||
| Compound 143 (A 5,8-disubstituted THIQ) | Mycobacterium tuberculosis ATP synthetase | M. smegmatis | 1.8 (µg/mL) | [1] |
| Antiviral Activity | ||||
| Compound 157 (A THIQ derivative) | HIV Reverse Transcriptase | Recombinant Enzyme | 4.10 | [6] |
| PDE4 Inhibition | ||||
| Compound 19 (A 7-(cyclopentyloxy)-6-methoxy-THIQ derivative) | PDE4B Inhibition | Recombinant Enzyme | 0.88 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of THIQ analogs.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562 or K562/A02 for multidrug resistance studies) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., THIQ analogs) and a positive control (e.g., Verapamil for MDR studies) for 48 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Enzyme Inhibition Assay: PDE4B Inhibition
This protocol outlines a method to determine the inhibitory activity of compounds against the phosphodiesterase 4B (PDE4B) enzyme.
Principle: The assay measures the hydrolysis of the fluorescent substrate, cAMP, by PDE4B. An inhibitor will prevent this hydrolysis, resulting in a stable fluorescent signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the PDE4B enzyme, the test compound at various concentrations, and a fluorescently labeled cAMP substrate in a suitable buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Termination: Stop the reaction by adding a stop reagent.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]
Visualizations
Signaling Pathway: P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Reversal
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, leading to multidrug resistance (MDR). THIQ analogs have been developed as P-gp inhibitors to reverse this resistance.
Caption: P-gp mediated multidrug resistance and its inhibition by THIQ analogs.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for screening novel compounds for their anticancer activity.
Caption: A standard workflow for in vitro anticancer screening of THIQ analogs.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of THIQ analogs are a direct consequence of the substituents on the tetrahydroisoquinoline core. Key SAR observations include:
-
Substitutions at C1: The nature of the substituent at the C1 position significantly influences activity. For example, bulky groups can be either beneficial or detrimental depending on the target.[8]
-
N-Substitution: Modifications at the nitrogen atom (N2) are crucial for modulating potency and selectivity. This position is often used to introduce side chains that can interact with specific pockets in the target protein.[1][5]
-
Aromatic Ring Substitutions: The substitution pattern on the fused benzene ring (positions 5, 6, 7, and 8) plays a vital role in defining the pharmacological profile. Methoxylation at positions 6 and 7, as seen in the parent dihydroisoquinoline, is a common feature in many active THIQ analogs.[1][7]
Conclusion
This compound is a valuable starting material for the synthesis of a multitude of pharmacologically active tetrahydroisoquinoline analogs. While it may possess some inherent biological activity, its primary importance in drug discovery lies in its role as a scaffold. The saturation of the dihydroisoquinoline ring to the tetrahydroisoquinoline core provides a three-dimensional structure that is more amenable to specific interactions with biological targets. This has led to the development of a vast library of THIQ analogs with potent and diverse activities, including anticancer, antimicrobial, and neuroprotective effects. The continued exploration of the structure-activity relationships of THIQ derivatives holds significant promise for the development of novel therapeutics.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Reversal of Multidrug Resistance and Beyond: A Comparative Guide to the Biological Activity of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and its derivatives. This class of compounds, particularly their 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in overcoming multidrug resistance (MDR) in cancer, as well as exhibiting promising anti-HIV and antimalarial properties.
This guide summarizes key quantitative data from various studies, details the experimental protocols for the biological assays, and visualizes the underlying mechanisms and workflows to facilitate a deeper understanding of these compounds' structure-activity relationships and therapeutic potential.
Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance
A major focus of research on 6,7-dimethoxy-tetrahydroisoquinoline derivatives has been their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance, a significant challenge in cancer chemotherapy.[1] These compounds act as modulators of P-gp, an efflux pump that actively removes chemotherapeutic agents from cancer cells, thereby reducing their efficacy.
Comparative Efficacy of Derivatives
The following table summarizes the in vitro efficacy of various derivatives in reversing P-gp mediated resistance in different cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) indicates the concentration of the compound required to achieve 50% of the maximum reversal effect or inhibition. A lower value signifies higher potency.
| Compound ID | Cell Line | EC50/IC50 (µM) | Reference Compound | Reference EC50/IC50 (µM) | Fold-change vs. Reference |
| 7h | K562/A02 | 0.1275 | Verapamil | - | Potent modulator |
| 6e | K562/A02 | 0.66 | Verapamil | ~15.9 | ~24.1x more potent |
| 6h | K562/A02 | 0.65 | Verapamil | ~15.9 | ~24.5x more potent |
| 7c | K562/A02 | 0.96 | Verapamil | ~15.9 | ~16.6x more potent |
| Compound 7 | - | Potent | Verapamil | - | In the range of verapamil |
Note: The K562/A02 cell line is a human leukemia cell line that overexpresses P-glycoprotein.
Mechanism of P-gp Inhibition
Derivatives of 6,7-dimethoxy-tetrahydroisoquinoline reverse MDR primarily by directly interacting with the P-gp transporter. This interaction can occur through several mechanisms, including competitive binding with chemotherapeutic drugs at the substrate-binding site and modulation of the transporter's ATPase activity, which is essential for the energy-dependent efflux process.[2][3] This leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects.
Caption: Mechanism of P-gp Inhibition by THIQ Derivatives.
Anti-HIV Activity
Certain derivatives of the 6,7-dimethoxy-tetrahydroisoquinoline scaffold have demonstrated notable activity against the Human Immunodeficiency Virus (HIV). The primary mechanism of action is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[4]
Comparative Anti-HIV-1 Reverse Transcriptase Activity
The table below presents the inhibitory activity of selected derivatives against HIV-1 RT. The data is often reported as the concentration required to inhibit the enzyme's activity by 50% (IC50).
| Compound ID | Target | IC50 (µM) | Notes |
| Series of novel derivatives | HIV-1 RT | - | Showed significant in vitro activity. |
Further quantitative data from broader screens would be beneficial for a more detailed comparison.
Antimalarial Activity
The tetrahydroisoquinoline core structure has also been explored for its potential against the malaria parasite, Plasmodium falciparum.
Comparative Antimalarial Activity
The following table summarizes the in vitro activity of a derivative against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
| Compound ID | P. falciparum Strain | IC50 (µM) |
| Isoquinoline derivative 6 | K1 (resistant) | 1.91 |
| Isoquinoline derivative 6 | 3D7 (sensitive) | 2.31 |
Experimental Protocols
A clear understanding of the methodologies used to generate the biological data is crucial for the interpretation and replication of the findings.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. In the context of MDR reversal, it is used to determine the ability of the derivatives to restore the cytotoxicity of a chemotherapeutic agent in resistant cells.
Protocol Overview:
-
Cell Seeding: Cancer cells (e.g., K562/A02) are seeded in 96-well plates.
-
Treatment: Cells are treated with the chemotherapeutic drug (e.g., doxorubicin) alone or in combination with various concentrations of the tetrahydroisoquinoline derivative.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated.
Caption: Workflow for the MTT Cytotoxicity Assay.
P-glycoprotein Inhibition Assay (Rhodamine 123 or Calcein-AM Efflux)
This assay directly measures the inhibitory effect of the compounds on the P-gp efflux pump function.[5][6] It utilizes fluorescent substrates of P-gp, such as rhodamine 123 or calcein-AM. Inhibition of P-gp leads to the intracellular accumulation of these fluorescent dyes.
Protocol Overview:
-
Cell Loading: P-gp overexpressing cells (e.g., MCF-7/Adr) are incubated with the fluorescent substrate (rhodamine 123 or calcein-AM).
-
Treatment: The cells are then incubated with various concentrations of the test compounds.
-
Efflux: The cells are washed and incubated in a fresh medium to allow for the efflux of the fluorescent substrate.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader. Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
HIV-1 Reverse Transcriptase Inhibition Assay
This is a colorimetric, non-radioactive assay that quantifies the activity of HIV-1 RT.[7][8]
Protocol Overview:
-
Coating: A template/primer hybrid is immobilized on streptavidin-coated microplate wells.
-
Reaction Mixture: A reaction mixture containing deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP, is prepared.
-
Inhibition: The test compounds are added to the wells, followed by the recombinant HIV-1 RT enzyme to initiate the reaction.
-
Detection: The incorporated DIG-labeled dUTP is detected using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase), which then reacts with a substrate to produce a colorimetric signal.
-
Absorbance Reading: The absorbance is measured, and the percent inhibition and IC50 values are calculated.
Conclusion
The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold and its tetrahydroisoquinoline derivatives represent a highly promising class of compounds with diverse biological activities. Their ability to effectively reverse P-gp mediated multidrug resistance in cancer cells at sub-micromolar concentrations highlights their potential as adjuvants in chemotherapy. Furthermore, their demonstrated anti-HIV and antimalarial activities warrant further investigation and optimization. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and develop novel therapeutic agents based on this versatile chemical scaffold. Future studies should focus on expanding the structure-activity relationship knowledge, optimizing the pharmacokinetic properties, and further elucidating the molecular mechanisms of action to translate these promising findings into clinical applications.
References
- 1. 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism Underlying the Reversal of Drug Resistance in P-Glycoprotein-Expressing Leukemia Cells by Pinoresinol and the Study of a Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. xpressbio.com [xpressbio.com]
Comparative study of "6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of different synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be achieved through several routes, with the most notable being the Bischler-Napieralski reaction and its variations, the Pictet-Spengler reaction, and a modern one-pot synthesis. This comparison focuses on key performance indicators such as yield, purity, and reaction conditions.
| Parameter | One-Pot Method | Acid-Catalyzed Cyclization (Bischler-Napieralski Variant) | Classical Bischler-Napieralski Reaction |
| Starting Material | 3,4-Dimethoxyphenethylamine | 3,4-Dimethoxyphenethylamine | N-(2-(3,4-dimethoxyphenyl)ethyl)formamide |
| Key Reagents | Ethyl formate, Oxalyl chloride, Phosphotungstic acid | Friedel-Crafts acylation reagents (e.g., AlCl₃), HCl | POCl₃, P₂O₅, PCl₅, SOCl₂, or SO₂Cl₂ |
| Solvent(s) | Acetonitrile, Methanol | Dichloromethane, Ethanol | Toluene, Acetonitrile |
| Reaction Time | Approx. 8-10 hours | Not specified | Variable, can be several hours |
| Temperature | 10-20°C for addition, then reflux | Not specified | Reflux |
| Yield | >75%[1] | 86%[2] | 50-55% (for high purity product)[1] |
| Purity | >99.0%[1] | Not specified | Can be low, with colored impurities[1] |
| Advantages | High yield and purity, simple operation, reduced cost and waste.[1] | High yield.[2] | Well-established method. |
| Disadvantages | Patented method. | Use of corrosive acids and chlorinated solvents, potential for N-methyl impurities.[1][2] | Lower yield of pure product, formation of colored byproducts.[1] |
Experimental Protocols
One-Pot Synthesis of this compound[1]
This method provides a high-yield and high-purity product through a streamlined one-pot procedure.
Step 1: Formation of N-formyl Intermediate
-
To a 250 mL three-neck flask, add 70.8 g of methyl formate and 86.6 g of 3,4-dimethoxyphenethylamine.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to obtain the intermediate N-(2-(3,4-dimethoxyphenyl)ethyl)formamide solution.
Step 2: Reaction with Oxalyl Chloride
-
In a separate 1 L three-neck flask, charge 600 mL of toluene and 126 g of oxalyl chloride.
-
Cool the mixture to 10-20°C.
-
Slowly add the N-formyl intermediate solution from Step 1 to the oxalyl chloride solution, maintaining the internal temperature between 10-20°C.
Step 3: Catalytic Ring Closure and Product Formation
-
After the addition is complete, add a catalytic amount of phosphotungstic acid.
-
Heat the reaction mixture.
-
Add an alcohol solvent (e.g., methanol) to remove oxalic acid and precipitate the product.
-
Cool the mixture to 5-10°C to complete crystallization.
-
Filter the solid, wash the filter cake with methanol, and dry under vacuum at 40-50°C to a constant weight to yield the final product.
General Protocol for Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classical method for the synthesis of 3,4-dihydroisoquinolines.
-
The starting material, a β-arylethylamide such as N-(2-(3,4-dimethoxyphenyl)ethyl)formamide, is dissolved in an appropriate solvent like toluene or acetonitrile.[1]
-
A dehydrating agent, commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added to the solution.[3][4]
-
The reaction mixture is heated to reflux for several hours.[5]
-
Upon completion of the reaction, the mixture is cooled, and the product is typically isolated by crystallization, often after treatment with a base to neutralize the acid and then with hydrochloric acid to form the hydrochloride salt.
Visualizing the Synthesis and a Potential Application Pathway
The following diagrams illustrate the general workflow of the synthesis methods and a potential biological relevance of the synthesized compound.
Caption: Comparative workflow of the One-Pot and Bischler-Napieralski synthesis methods.
This compound serves as a crucial intermediate in the synthesis of Tetrabenazine.[2] Tetrabenazine is a reversible human vesicular monoamine transporter 2 (VMAT2) inhibitor.
Caption: Role as an intermediate and the mechanism of action of the resulting drug, Tetrabenazine.
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. This compound | 20232-39-7 | Benchchem [benchchem.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Derivatives as P-glycoprotein Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold, with a primary focus on their activity as P-glycoprotein (P-gp) modulators. The overexpression of P-gp, an ATP-binding cassette (ABC) transporter, is a significant mechanism of multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents. The development of P-gp inhibitors to be used as co-adjuvants in chemotherapy is a critical area of research. This document summarizes quantitative data on various derivatives, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel and potent MDR reversers.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro activities of various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The core structure of 6,7-dimethoxy-3,4-dihydroisoquinoline is often reduced to the more stable tetrahydroisoquinoline scaffold in the synthesis of these analogs. The data highlights how modifications at different positions of the THIQ nucleus influence their cytotoxicity and ability to reverse P-gp-mediated drug resistance.
Table 1: Cytotoxicity and P-gp Modulatory Activity of 2-Substituted-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline Derivatives [1]
| Compound | R-group (at position 2) | Cytotoxicity IC50 (μM) in K562 cells | P-gp Reversal IC50 (μM) in K562/A02 cells | Reversal Fold |
| 6e | 4-fluorobenzyl | >44.25 | 0.66 | 24.13 |
| 6h | 3,4-dichlorobenzyl | >44.25 | 0.65 | 24.50 |
| 7c | 4-chlorophenethyl | >44.25 | 0.96 | 16.59 |
| Verapamil | (Reference) | Not reported | 2.18 | 7.31 |
K562 is a human myelogenous leukemia cell line, and K562/A02 is its adriamycin-resistant counterpart that overexpresses P-gp. A higher reversal fold indicates more potent P-gp inhibition.
Table 2: P-gp Modulatory Activity of 2-Phenethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Amide and Ester Derivatives [2]
| Compound | R-group (aryl moiety of amide/ester) | Calcein-AM Efflux EC50 (μM) |
| Amide 4 | 2,3-dimethoxyphenyl | 0.30 |
| Amide 10 | 3,4,5-trimethoxyphenyl | 0.33 |
| Ester Analog of 4 | 2,3-dimethoxyphenyl | >10 |
| Ester Analog of 10 | 3,4,5-trimethoxyphenyl | >10 |
| Elacridar | (Reference) | 0.048 |
| Tariquidar | (Reference) | 0.025 |
The Calcein-AM efflux assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM. A lower EC50 value indicates more potent inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT Assay for Cytotoxicity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is a measure of the compound's toxicity to the cells.
Materials:
-
96-well microtiter plates
-
K562 and K562/A02 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curves.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123. P-gp inhibitors will block the efflux of Rhodamine 123, leading to increased intracellular fluorescence.[1]
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)
-
96-well plates
-
Rhodamine 123
-
Test compounds and a known P-gp inhibitor (e.g., verapamil)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds or verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 (final concentration of 5.25 µM) and incubate for another 30 minutes at 37°C.[1]
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a spectrofluorometer.
-
Data is typically expressed as a percentage of the fluorescence in control cells (not treated with an inhibitor).
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp substrates and inhibitors can modulate this activity.
Materials:
-
P-gp-rich membrane vesicles (commercially available)
-
Test compounds
-
Verapamil (as a P-gp activator)
-
MgATP
-
Pgp-Glo™ Assay System (Promega) or similar kit for detecting remaining ATP
-
Luminometer
Procedure:
-
Add the test compounds at various concentrations to the wells of a white 96-well plate.
-
Add verapamil to activate the P-gp ATPase.
-
Initiate the reaction by adding MgATP and incubate for 40 minutes at 37°C.
-
Stop the reaction and measure the amount of remaining ATP using a luciferase-based ATP detection reagent.
-
A decrease in ATP consumption (higher luminescence) indicates ATPase inhibition.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the SAR studies of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.
Caption: General workflow for the SAR study of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.
Caption: Mechanism of P-gp mediated drug efflux and inhibition by THIQ derivatives.
Caption: Experimental workflow for a cell-based P-gp inhibition assay.
References
Navigating the Safety Profile of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride: A Comparative Guide
For researchers and drug development professionals, understanding the toxicity and safety profile of a chemical compound is paramount. This guide provides a comparative analysis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, a key intermediate in pharmaceutical synthesis, against relevant alternatives. Due to the limited publicly available quantitative toxicity data for the target compound, this guide leverages its Globally Harmonized System (GHS) classification and compares it with the more extensively studied isoquinoline alkaloid, papaverine, and other related derivatives.
Hazard Classification and Acute Toxicity
In contrast, papaverine , a structurally related benzylisoquinoline alkaloid, has been more thoroughly investigated. Oral LD50 values for papaverine in rats have been reported in the range of 68.8 mg/kg to approximately 400 mg/kg.[4][5][6] In mice, the oral LD50 is reported as 130 mg/kg.[4] This quantitative data suggests a higher degree of acute oral toxicity for papaverine compared to the general classification of this compound.
Other related compounds, such as certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, have shown significantly lower acute toxicity, with reported LD50 values as high as 4700 mg/kg, indicating a more favorable acute safety profile.[7]
Table 1: Comparison of Acute Toxicity Data
| Compound | GHS Classification (Oral) | Oral LD50 (Rat) | Oral LD50 (Mouse) |
| This compound | Category 4 (Harmful if swallowed) | Data not available | Data not available |
| Papaverine | Data not available | 68.8 - 400 mg/kg | 130 mg/kg |
| Select 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Data not available | 3850 - 4700 mg/kg | Data not available |
In Vitro Cytotoxicity
The cytotoxic profiles of these compounds provide further insight into their safety at a cellular level. While specific cytotoxicity data for this compound on normal cell lines is lacking, studies on papaverine and other isoquinoline alkaloids offer a comparative perspective.
Papaverine has demonstrated a degree of selective cytotoxicity, being more potent against various cancer cell lines than normal cell lines.[8][9] For instance, at a concentration of 200 μM, papaverine reduced the viability of PC-3 prostate cancer cells to 10%, while normal human fibroblast (NHF) viability remained at 90%.[10] Similarly, another study reported that high concentrations (100–1000 μM) of papaverine resulted in a 90% cell growth of normal NIH 3T3 fibroblasts, whereas the growth of several cancer cell lines was inhibited to 10-30%.[10]
The isoquinoline alkaloid berberine also exhibits this selective toxicity, with an IC50 of 12.08 μg/mL on HeLa cancer cells and a significantly higher IC50 of 71.14 μg/mL on normal Vero cells.[11]
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cell Line (Type) | Metric | Value |
| This compound | Normal Cell Lines | IC50 / % Viability | Data not available |
| Papaverine | NHF (Normal Human Fibroblast) | % Viability at 200 μM | 90% |
| PC-3 (Prostate Cancer) | % Viability at 200 μM | 10% | |
| NIH 3T3 (Normal Mouse Fibroblast) | % Cell Growth at 100-1000 μM | 90% | |
| Various Cancer Cell Lines | % Cell Growth at 100-1000 μM | 10-30% | |
| Berberine | Vero (Normal Monkey Kidney) | IC50 | 71.14 μg/mL |
| HeLa (Cervical Cancer) | IC50 | 12.08 μg/mL |
Experimental Protocols
To ensure the reproducibility and validity of toxicity data, standardized experimental protocols are employed. Below are outlines of key methodologies for assessing acute oral toxicity, dermal irritation, and cytotoxicity.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Model: Typically, female rats are used.
-
Dosing: A single oral dose of the substance is administered to a small group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Procedure: The test is conducted in a stepwise manner. If no mortality is observed at a given dose, the next higher dose is tested in another group of animals. The test stops when mortality is observed or the highest dose level is reached without mortality.
-
Classification: The substance is classified into a toxicity category based on the dose at which mortality is observed.
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Dermal Irritation - OECD 404
This test assesses the potential of a substance to cause skin irritation.
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.
-
Exposure: The substance is left in contact with the skin for a specified period (usually 4 hours).
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored, and an average score is calculated to determine the irritation potential.
Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: General workflow for an MTT cytotoxicity assay.
Potential Signaling Pathways and Mechanism of Action
Understanding the mechanism of action is crucial for predicting potential toxicities. For This compound , its role as a key intermediate in the synthesis of tetrabenazine is a significant clue.[12] Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor, which depletes monoamines (like dopamine, serotonin, and norepinephrine) in the central nervous system. This suggests that this compound may have neurological effects by interacting with monoaminergic systems.
Papaverine , on the other hand, has a more clearly defined, multi-faceted mechanism of action. Its primary effect is the inhibition of phosphodiesterase (PDE), particularly the PDE10A subtype, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13][14] This increase in cyclic nucleotides results in smooth muscle relaxation and vasodilation. Papaverine may also directly affect calcium channels.[15] A more recently discovered mechanism is its ability to inhibit mitochondrial complex I, which can impact cellular respiration.[14] In the context of cancer, papaverine has been shown to induce apoptosis through a mitochondrial-mediated pathway and by downregulating the pro-survival NF-κB/PI3K/Akt signaling pathway.[9]
Caption: Potential mechanisms of action for Papaverine and the target compound.
Conclusion
References
- 1. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. Papaverine | CAS#:58-74-2 | Chemsrc [chemsrc.com]
- 6. PAPAVERINE | 58-74-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Papaverine selectively inhibits human prostate cancer cell (PC-3) growth by inducing mitochondrial mediated apoptosis, cell cycle arrest and downregulation of NF-κB/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of IN VITRO ANTICANCER ACTIVITY AND CYTOTOXICITY OF SOME PAPAVER ALKALOIDS ON CANCER AND NORMAL CELL LINES [journals.athmsi.org]
- 12. This compound | 20232-39-7 | Benchchem [benchchem.com]
- 13. Papaverine - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS No. 20232-39-7). Adherence to these procedures will help mitigate risks and ensure that waste is managed in a safe and responsible manner.
Key Safety and Hazard Information
Proper disposal procedures are informed by the inherent hazards of the substance. This compound is classified as a hazardous substance, and it is crucial to understand its potential effects before handling.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation[1][2][3]. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention[1]. |
| Serious Eye Irritation | Causes serious eye irritation[1][2][3]. | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention[1]. |
| Acute Oral Toxicity | May be harmful if swallowed[3]. | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[4][5]. |
| Respiratory Irritation | May cause respiratory tract irritation[3][6]. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[2]. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[6].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[6][7].
-
Have a designated, labeled, and sealed waste container ready for the chemical waste.
2. Handling and Collection of Waste:
-
Solid Waste: If you have unused or expired solid this compound, carefully transfer it into the designated waste container. Avoid creating dust during the transfer[2][6]. Use a scoop or spatula for the transfer.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and disposable labware, should also be considered hazardous waste and placed in the same sealed container.
-
Solutions: If the chemical is in a solution, it should not be disposed of down the drain. Pour the solution into a designated, sealed container for liquid chemical waste.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing your full PPE, clean up the spill immediately.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated waste container[2][6].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and then place the absorbent material into the sealed waste container.
-
Ventilate the area of the spill[6].
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents[2][6].
-
Ensure the waste container is clearly labeled with the chemical name and associated hazards.
5. Final Disposal:
-
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations[1].
-
Do not dispose of this chemical in the regular trash or down the drain.
-
The waste must be transferred to an approved and licensed waste disposal company[1][2]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS RN: 20232-39-7). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1] It is known to cause skin and eye irritation and may also irritate the respiratory and digestive tracts.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Chemical safety goggles or a face shield.[3] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective gloves (nitrile or neoprene preferred) and a disposable, low-permeability gown.[1][3][4] | Gloves should be powder-free.[4][5] Gowns should have a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is required if dust generation is unavoidable or ventilation is inadequate.[1] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards is necessary.[1] Surgical masks are not a substitute.[6][7] |
| General | Disposable head, hair, and shoe covers. | Recommended to prevent the spread of contamination.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Handle the solid chemical carefully to minimize dust generation and accumulation.[1]
-
Contact Avoidance: Avoid all direct contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][8] Remove contaminated clothing and wash it before reuse.[1] Do not eat, drink, or smoke in the handling area.[4]
Storage:
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible substances, such as oxidizing agents.[8]
Emergency Protocols
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops.[1][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[1]
Spill Response:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, clean up spills immediately.[1]
-
Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Place the chemical waste and any contaminated materials (e.g., gloves, wipes) into a suitable, sealed, and clearly labeled container.
-
Disposal: Dispose of the contents and container through an approved waste disposal plant or a licensed chemical waste management company.[8][9] Do not release into the environment or sewer systems.[9]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
